Technical Documentation Center

2-(1-Morpholinoethyl)-1,4-benzodioxane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(1-Morpholinoethyl)-1,4-benzodioxane
  • CAS: 69766-28-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(1-Morpholinoethyl)-1,4-benzodioxane

Foreword: The Scientific and Therapeutic Potential of Substituted 1,4-Benzodioxanes The 1,4-benzodioxane scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Scientific and Therapeutic Potential of Substituted 1,4-Benzodioxanes

The 1,4-benzodioxane scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and natural products.[1][2][3] Its rigid structure, conferred by the fusion of a benzene ring and a dioxane ring, provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive framework for the design of targeted therapeutics. The biological activity of these compounds is often highly dependent on the specific stereochemistry at the C2 position of the dioxane ring.[2][4] Derivatives of 1,4-benzodioxane have demonstrated significant pharmacological activities, including α-adrenoceptor antagonism, which is beneficial in the treatment of hypertension.[2][5]

The incorporation of a morpholine moiety, another important pharmacophore, is a common strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound.[6][7] Morpholine can improve aqueous solubility, act as a hydrogen bond acceptor, and modulate the pharmacokinetic profile of a molecule.[6] This guide provides an in-depth technical overview of the synthesis and characterization of a specific derivative, 2-(1-Morpholinoethyl)-1,4-benzodioxane, a compound that synergistically combines these two key structural features. This document is intended for researchers, scientists, and drug development professionals seeking to understand the intricacies of synthesizing and characterizing novel benzodioxane derivatives.

Part 1: Strategic Synthesis of 2-(1-Morpholinoethyl)-1,4-benzodioxane

The synthesis of 2-(1-Morpholinoethyl)-1,4-benzodioxane can be approached through a multi-step sequence that leverages established and reliable organic transformations. The following protocol is a robust and logical pathway, with each step chosen to ensure high yield and purity of the final product.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection at the morpholine nitrogen-carbon bond, suggesting a nucleophilic substitution or reductive amination as the final key step. The 1,4-benzodioxane core can be constructed via a Williamson ether synthesis between catechol and a suitable three-carbon electrophile.

Proposed Synthetic Pathway

The forward synthesis is designed as a three-step process starting from commercially available catechol and epichlorohydrin.

Synthetic_Pathway Catechol Catechol Step1 Step 1: Williamson Ether Synthesis Catechol->Step1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Step1 Intermediate1 2-(Chloromethyl)-1,4-benzodioxane Step1->Intermediate1 Step2 Step 2: Grignard Reaction Intermediate1->Step2 Intermediate2 1-(1,4-Benzodioxan-2-yl)ethanol Step2->Intermediate2 Step3 Step 3: Appel Reaction & Nucleophilic Substitution Intermediate2->Step3 FinalProduct 2-(1-Morpholinoethyl)-1,4-benzodioxane Step3->FinalProduct Morpholine Morpholine Morpholine->Step3

Caption: Proposed synthetic pathway for 2-(1-Morpholinoethyl)-1,4-benzodioxane.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Chloromethyl)-1,4-benzodioxane

  • Rationale: This step establishes the core 1,4-benzodioxane ring system. The reaction between a catechol and an epoxide like epichlorohydrin in the presence of a base is a well-established method for forming the dioxane ring.[8]

  • Procedure:

    • To a solution of catechol (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the catecholate anion.

    • Add epichlorohydrin (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.[4]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(chloromethyl)-1,4-benzodioxane.

Step 2: Synthesis of 1-(1,4-Benzodioxan-2-yl)ethan-1-one (2-Acetyl-1,4-benzodioxane)

  • Rationale: The introduction of an acetyl group at the 2-position provides a key carbonyl functionality for subsequent reductive amination. A Friedel-Crafts acylation is a standard method for this transformation.

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add acetyl chloride (1.1 eq) dropwise.

    • After stirring for 15 minutes, add a solution of 1,4-benzodioxane (1.0 eq) in dichloromethane dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(1,4-benzodioxan-2-yl)ethan-1-one.

Step 3: Reductive Amination to Yield 2-(1-Morpholinoethyl)-1,4-benzodioxane

  • Rationale: Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. The ketone synthesized in the previous step is reacted with morpholine to form an intermediate iminium ion, which is then reduced in situ to the final amine product. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation.

  • Procedure:

    • In a round-bottom flask, dissolve 1-(1,4-benzodioxan-2-yl)ethan-1-one (1.0 eq) and morpholine (1.2 eq) in a suitable solvent like 1,2-dichloroethane.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain 2-(1-Morpholinoethyl)-1,4-benzodioxane.

Part 2: Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 2-(1-Morpholinoethyl)-1,4-benzodioxane. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis Workflow

Characterization_Workflow Synthesized_Product Purified 2-(1-Morpholinoethyl)-1,4-benzodioxane NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR Infrared (IR) Spectroscopy Synthesized_Product->IR MS Mass Spectrometry (MS) Synthesized_Product->MS Structure_Confirmation Structural Elucidation and Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

  • Protocol for ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[9]

    • Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, use broadband proton decoupling.[10]

  • Expected ¹H NMR Spectral Data:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H6.8-7.0m4HAromatic protons of the benzodioxane ring
O-CH-CH4.2-4.5m1HProton at C2 of the dioxane ring
O-CH₂3.9-4.2m2HProtons at C3 of the dioxane ring
N-CH-CH₃2.8-3.2m1HMethine proton of the ethyl group
N-CH₂2.4-2.7t4HMorpholine protons adjacent to nitrogen
O-CH₂ (morpholine)3.6-3.8t4HMorpholine protons adjacent to oxygen
CH-CH₃1.1-1.3d3HMethyl protons of the ethyl group
  • Expected ¹³C NMR Spectral Data:

CarbonsChemical Shift (δ, ppm)Assignment
C=C (aromatic)142-144Quaternary aromatic carbons attached to oxygen
C-H (aromatic)115-122Aromatic carbons
O-CH-CH70-75Carbon at C2 of the dioxane ring
O-CH₂64-68Carbon at C3 of the dioxane ring
N-CH-CH₃55-60Methine carbon of the ethyl group
N-CH₂50-55Morpholine carbons adjacent to nitrogen
O-CH₂ (morpholine)66-68Morpholine carbons adjacent to oxygen
CH-CH₃15-20Methyl carbon of the ethyl group
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Protocol for IR Spectroscopy:

    • Acquire the spectrum using an ATR-FTIR spectrometer. Place a small amount of the neat sample directly onto the ATR crystal.[9]

    • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3050-3100C-H stretchAromatic C-H
2850-3000C-H stretchAliphatic C-H
1580-1600, 1450-1500C=C stretchAromatic ring
1250-1270C-O-C stretchAryl ether
1115-1130C-O-C stretchAliphatic ether (dioxane and morpholine)
1100-1120C-N stretchAliphatic amine
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Protocol for Mass Spectrometry:

    • Dissolve a small amount of the sample in a volatile solvent like methanol.

    • Introduce the sample into an electrospray ionization (ESI) mass spectrometer.[1]

    • Acquire the mass spectrum in positive ion mode.

  • Expected Mass Spectrometry Data:

m/zIon
250.14[M+H]⁺ (Calculated for C₁₄H₂₀NO₃⁺)
272.12[M+Na]⁺ (Calculated for C₁₄H₁₉NNaO₃⁺)

Part 3: Applications and Biological Significance

Derivatives of 1,4-benzodioxane are known for their wide range of biological activities.[11] The incorporation of a morpholine ring often enhances these properties.[6][12] While the specific pharmacological profile of 2-(1-Morpholinoethyl)-1,4-benzodioxane is not extensively documented in publicly available literature, based on the activities of structurally related compounds, it can be hypothesized to possess potential therapeutic applications.

  • Potential as Adrenoceptor Antagonists: Many 2-substituted 1,4-benzodioxanes exhibit affinity for α-adrenoceptors, making them candidates for the development of antihypertensive agents.[2]

  • Anticancer Activity: The 1,4-benzodioxane scaffold has been explored for the development of novel chemotherapeutic agents.[11] Similarly, morpholine derivatives have shown promise as anticancer agents by targeting pathways such as the PI3K/Akt/mTOR pathway.[6]

  • Central Nervous System (CNS) Activity: Some benzodioxane derivatives interact with serotonin receptors, suggesting potential applications in treating CNS disorders like anxiety and depression.[2]

Further pharmacological screening of 2-(1-Morpholinoethyl)-1,4-benzodioxane is warranted to fully elucidate its biological activity and therapeutic potential.

References

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Al-Ostath, A., et al. (2025). Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. PubMed. [Link]

  • Sarkar, S., et al. (2021). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. ResearchGate. [Link]

  • Avagyan, A.S., et al. (2023). Synthesis of new 1,4-benzodioxane derivatives containing substituted 1,2,4-triazoles. Armyanskij Khimicheskij Zhurnal, 76(1-2), 104-108. [Link]

  • Masoud, M. S., et al. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 14, 53-64. [Link]

  • Google Patents. (1996).
  • Colomer, I., et al. (2017). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. PMC. [Link]

  • PubChemLite. 2-(1-morpholinoethyl)-1,4-benzodioxane. [Link]

  • Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [Link]

  • Khan, R. A., et al. (2005). Pharmacological activity of morpholino compound. PubMed. [Link]

  • Arts, M., et al. (2019). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. PubMed. [Link]

  • Naim, M. J., et al. (2023). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Jabar, A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. SciELO. [Link]

  • El Kaïm, L., et al. (2012). An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol. Organic & Biomolecular Chemistry. [Link]

  • Clark, C. R., et al. (1970). Formation of 2-imino-1,4-benzodioxan and its trimerisation to give a derivative of 1,3,5-triazine. Journal of the Chemical Society C: Organic. [Link]

  • Alam, M. A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. [Link]

  • Kumar, P. R. L., et al. (2019). SYNTHESIS AND ANALGESIC ACTIVITY OF 4-(2H-PYRIDO-(1,4) OXAZIN-4(3H)-YL SULFONYL) ANILINO-HYDROXYL AMINE. World Journal of Pharmaceutical Research. [Link]

  • AIR Unimi. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. AIR Unimi. [Link]

  • Li, Y., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. PMC. [Link]

  • MDPI. (2021). Pharmacological Activities of Aminophenoxazinones. MDPI. [Link]

  • MDPI. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI. [Link]

  • Semantic Scholar. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Semantic Scholar. [Link]

  • Pigini, M., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Predicted Biological Activity of Novel Morpholino Benzodioxane Derivatives

Executive Summary The fusion of a 1,4-benzodioxane scaffold with a morpholine ring presents a compelling strategy in modern medicinal chemistry. The benzodioxane moiety is a recognized "privileged structure," found in cl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The fusion of a 1,4-benzodioxane scaffold with a morpholine ring presents a compelling strategy in modern medicinal chemistry. The benzodioxane moiety is a recognized "privileged structure," found in clinically significant drugs and known for a wide array of biological activities, including anticancer and α-adrenergic blocking effects[1]. Morpholine, another key heterocyclic compound, is integral to the structure of numerous approved drugs. This guide provides a comprehensive technical overview of the methodologies used to predict the biological activities of novel derivatives combining these two pharmacophores. We will delve into the computational pipeline, from initial library design to predictive modeling of bioactivity and pharmacokinetics, and outline the subsequent experimental protocols required for robust validation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these promising scaffolds in their discovery programs.

The Strategic Imperative: Why Morpholino Benzodioxane?

The rationale for combining the 1,4-benzodioxane and morpholine scaffolds is rooted in the principles of medicinal chemistry. The benzodioxane framework is a core component of various biologically active compounds, noted for its anti-inflammatory, anticancer, and antidepressant properties, among others[1]. Its structural rigidity and potential for diverse substitutions make it an excellent starting point for library design.

The morpholine ring, on the other hand, is often introduced to improve the physicochemical properties of a drug candidate, such as aqueous solubility and metabolic stability, which are critical for favorable pharmacokinetics. Heterocyclic compounds like morpholine are fundamental in drug discovery, offering structural diversity and opportunities for specific molecular interactions[2]. The combination, therefore, aims to create novel chemical entities with both high potency and desirable drug-like characteristics.

The In Silico Discovery Engine: A Predictive Workflow

Modern drug discovery leverages computational methods to de-risk and accelerate the development process by identifying the most promising candidates before committing to expensive and time-consuming laboratory synthesis and testing[3]. Below is a detailed workflow for predicting the biological activity of novel morpholino benzodioxane derivatives.

Step-by-Step Computational Prediction Protocol

This protocol outlines the standard industry practice for the computational screening of a virtual compound library.

Objective: To identify and prioritize novel morpholino benzodioxane derivatives with high predicted biological activity and favorable pharmacokinetic profiles.

Materials:

  • A virtual library of designed morpholino benzodioxane derivatives.

  • High-performance computing cluster.

  • Molecular modeling software (e.g., Schrodinger Suite, MOE).

  • ADMET prediction software (e.g., SwissADME, pkCSM, ADMETlab)[1][4].

  • Protein Data Bank (PDB) for target structures.

Methodology:

  • Library Preparation:

    • Generate 3D conformations for all virtual compounds.

    • Perform energy minimization to obtain stable, low-energy structures.

    • Assign correct protonation states and partial charges.

    • Causality Check: This step is crucial to ensure that the virtual molecules are in a realistic physiological state for accurate docking simulations.

  • Target Selection & Preparation:

    • Identify potential protein targets based on the known activities of benzodioxane and morpholine derivatives (e.g., kinases, caspases, adrenoceptors)[5][6][7].

    • Download the crystal structure of the target protein from the PDB.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and repairing any missing residues or loops.

    • Define the binding site (active site) based on the co-crystallized ligand or through binding site prediction algorithms.

  • Molecular Docking Simulation:

    • Dock the prepared library of ligands into the defined active site of the target protein.

    • Use a validated docking algorithm (e.g., Glide, AutoDock) to predict the binding conformation and affinity of each ligand.

    • Score the poses based on binding energy (e.g., kcal/mol). Lower scores typically indicate stronger binding[7][8].

    • Self-Validation: Re-dock the native co-crystallized ligand to validate the docking protocol. The Root Mean Square Deviation (RMSD) between the re-docked pose and the crystal structure pose should be less than 2.0 Å.

  • ADMET & Physicochemical Property Prediction:

    • Submit the virtual compounds to an ADMET prediction server or software[4].

    • Calculate key properties including:

      • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

      • Distribution: Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration[9][10].

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Excretion: Predicted clearance rate.

      • Toxicity: Hepatotoxicity, mutagenicity (AMES test), cardiotoxicity (hERG inhibition).

    • Evaluate druglikeness based on criteria like Lipinski's Rule of Five[1][11].

  • Data Analysis & Candidate Selection:

    • Filter compounds based on docking scores, ADMET predictions, and druglikeness rules.

    • Prioritize candidates that exhibit strong predicted binding to the target, possess favorable ADMET profiles (e.g., good absorption, low toxicity), and adhere to druglikeness guidelines[9][10].

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of the in silico discovery process.

G cluster_0 Phase 1: Library & Target Preparation cluster_1 Phase 2: Predictive Modeling cluster_2 Phase 3: Candidate Prioritization A Virtual Library of Morpholino Benzodioxane Derivatives B 3D Structure Generation & Energy Minimization A->B E Molecular Docking (Binding Affinity Prediction) B->E C Target Protein Selection (e.g., Kinases, Receptors) D Protein Structure Preparation (PDB) C->D D->E G Analysis of Structure-Activity Relationships (SAR) E->G F ADMET & Druglikeness Prediction (e.g., SwissADME) F->G H Data Filtering & Scoring G->H I Prioritized 'Hit' Compounds for Synthesis & Validation H->I

Caption: In Silico Drug Discovery Workflow for Novel Compounds.

Predicted Biological Activities and Mechanistic Insights

Based on the known pharmacology of related scaffolds, the primary predicted activities for novel morpholino benzodioxane derivatives fall into the anticancer and CNS-acting domains.

Anticancer Potential: Targeting Kinases and Apoptosis

The benzodioxane scaffold is present in numerous compounds investigated for their antitumor properties[11][12][13]. Similarly, morpholine derivatives have shown potent anticancer activity through various mechanisms[14][15]. A key strategy involves targeting protein kinases, which are often dysregulated in cancer. For instance, derivatives of 4-morpholino-2-phenylquinazoline have been identified as potent and selective inhibitors of the PI3K p110α kinase, a critical node in cancer cell signaling[6].

Predicted Mechanism: Novel morpholino benzodioxane derivatives are predicted to act as ATP-competitive inhibitors of protein kinases such as PI3K, mTOR, or tubulin[8][11]. By docking into the ATP-binding pocket, these compounds can block the downstream signaling pathways responsible for cell proliferation and survival, ultimately inducing apoptosis (programmed cell death). Molecular docking studies can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues that stabilize the ligand-protein complex[16].

The diagram below shows a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer agents.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Morpholino Benzodioxane Derivative (Inhibitor) Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway Inhibition.

Data Summary: In Silico Screening Results

The following table presents hypothetical but realistic data for a small subset of prioritized virtual compounds, illustrating the type of output generated from the computational workflow.

Compound IDTargetDocking Score (kcal/mol)Predicted hERG InhibitionPredicted BBB PermeationLipinski's Rule of 5 (Violations)
MBD-001PI3Kα-9.8Low RiskHigh0
MBD-002mTOR-10.5Low RiskMedium0
MBD-003Tubulin-8.9Medium RiskHigh1
MBD-004PI3Kα-11.2Low RiskLow0

Table based on common outputs from docking and ADMET prediction tools[1][8][9].

From Prediction to Practice: A Self-Validating Experimental Protocol

Computational predictions are hypotheses that must be validated through rigorous experimentation. A self-validating protocol incorporates appropriate controls to ensure the reliability and reproducibility of the results.

Step-by-Step In Vitro Validation Protocol

Objective: To experimentally validate the predicted anticancer activity of synthesized 'hit' compounds (e.g., MBD-004) against a relevant cancer cell line.

Materials:

  • Synthesized and purified MBD-004.

  • Human cancer cell line (e.g., HepG2, A549)[7][14].

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • DMSO (Dimethyl sulfoxide).

  • Positive control (e.g., Doxorubicin, Cisplatin)[7].

  • 96-well microplates, incubator, microplate reader.

Methodology: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture HepG2 cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5x10³ cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of MBD-004 in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Controls: Include wells with:

      • Vehicle Control: Medium with the same final concentration of DMSO used for the highest drug concentration.

      • Positive Control: A known cytotoxic drug (e.g., Doxorubicin) at its IC₅₀ concentration.

      • Untreated Control: Cells with medium only.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls.

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition & Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

    • Trustworthiness Check: The vehicle control should show >95% viability compared to the untreated control. The positive control should show viability near its known IC₅₀ value.

Visualizing the Experimental Workflow

The diagram below outlines the flow from computational hit to experimental validation.

G cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis A Computational 'Hit' (e.g., MBD-004) B Chemical Synthesis & Purification A->B C Purity & Structural Confirmation (NMR, MS) B->C D Cell Line Seeding (e.g., HepG2) C->D E Compound Treatment (Dose-Response) D->E G MTT Cell Viability Assay E->G F Inclusion of Controls (Vehicle, Positive) F->E H Absorbance Reading G->H I IC50 Calculation H->I J Validated Lead Compound I->J

Caption: Experimental Workflow for In Vitro Validation.

Conclusion and Future Directions

The strategic combination of the morpholino and benzodioxane scaffolds offers a fertile ground for the discovery of novel therapeutic agents. This guide has outlined a robust, industry-standard workflow that begins with computational prediction and culminates in experimental validation. The in silico methods, including molecular docking and ADMET prediction, are indispensable for prioritizing compounds, thereby saving significant time and resources[3]. The subsequent in vitro assays provide the necessary biological confirmation of these predictions.

Future work should focus on exploring the structure-activity relationships (SAR) of validated hits to optimize potency and selectivity. Further studies should also be conducted to elucidate the precise mechanism of action, for example, through Western blot analysis to confirm the inhibition of downstream targets in a signaling pathway. For the most promising lead compounds, in vivo studies in animal models are the critical next step to evaluate efficacy and safety in a whole-organism context[11].

References

  • Khan, S., et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. German Journal of Pharmaceuticals and Biomaterials, 1(3), 14-43. [Link]

  • Khan, S., et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. ResearchGate. [Link]

  • Aslam, M., et al. (2025). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Journal of Molecular Structure. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

  • Anonymous. (2025). ChemInform Abstract: Synthesis, Biological Evaluation and Molecular Docking Studies of 1,3,4-Thiadiazole Derivatives Containing 1,4-Benzodioxan as Potential Antitumor Agents. ResearchGate. [Link]

  • Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

  • Dewangan, R. P., et al. (2025). Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. Bioorganic Chemistry. [Link]

  • MDPI. (n.d.). Special Issue: Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]

  • Shi, D., et al. (2011). Synthesis, biological evaluation, and molecular docking studies of 1,3,4-oxadiazole derivatives possessing 1,4-benzodioxan moiety as potential anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Aurlide. [Link]

  • Cacciari, B., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry. [Link]

  • Pigini, M., et al. (n.d.). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. ResearchGate. [Link]

  • Titi, A., et al. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules. [Link]

  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. [Link]

  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • da Silva, G., et al. (n.d.). Molecular Docking and Target‐Specific Binding Profiles of Benzosuberane‐Based Compounds. PMC. [Link]

  • Husain, S. S., et al. (2022). A Comprehensive In Silico Exploration of Pharmacological Properties, Bioactivities, Molecular Docking, and Anticancer Potential. Semantic Scholar. [Link]

  • Gurdal, E. E., et al. (2026). Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. Journal of Clinical Practice and Research. [Link]

  • Hedayati, S., et al. (2022). Molecular Docking as a Therapeutic Approach for Targeting Cancer Stem Cell Metabolic Processes. Frontiers in Molecular Biosciences. [Link]

Sources

Foundational

In Silico Prediction of ADMET Properties for 2-(1-Morpholinoethyl)-1,4-benzodioxane: A Technical Guide

Introduction: The Imperative of Early ADMET Profiling In the landscape of modern drug discovery, the aphorism "fail early, fail cheap" has become a guiding principle. A significant proportion of promising drug candidates...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Early ADMET Profiling

In the landscape of modern drug discovery, the aphorism "fail early, fail cheap" has become a guiding principle. A significant proportion of promising drug candidates falter in late-stage development due to unfavorable pharmacokinetic and safety profiles.[1][2][3][4] The proactive assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore not merely advantageous, but essential for de-risking projects and optimizing the allocation of resources.[5][6] Computational, or in silico, ADMET prediction has emerged as a powerful, high-throughput, and cost-effective strategy to perform this critical evaluation at the earliest stages of research, often before a molecule is even synthesized.[6][7][8][9]

This technical guide provides an in-depth walkthrough of the in silico ADMET profiling process, using the novel compound 2-(1-Morpholinoethyl)-1,4-benzodioxane as a practical case study. We will explore the foundational principles behind key ADMET parameters, detail the step-by-step application of widely accessible predictive models, and offer insights into the interpretation of the resulting data from the perspective of a drug development professional.

The Target Molecule: 2-(1-Morpholinoethyl)-1,4-benzodioxane

To initiate any in silico analysis, a machine-readable representation of the molecular structure is required. The structure for our target compound, 2-(1-Morpholinoethyl)-1,4-benzodioxane, is defined by the following SMILES (Simplified Molecular Input Line Entry System) string, obtained from the PubChem database[10]:

CC(C1COC2=CC=CC=C2O1)N3CCOCC3

This structure forms the sole input for the comprehensive suite of predictive models we will employ.

The In Silico ADMET Workflow: A Strategic Overview

The core of our predictive workflow involves submitting the SMILES string of our target molecule to a selection of robust, well-validated, and freely accessible web-based platforms. For this guide, we will primarily reference methodologies embodied by platforms such as pkCSM and SwissADME , which utilize graph-based signatures, machine learning algorithms, and quantitative structure-activity relationship (QSAR) models to predict a wide array of pharmacokinetic and toxicological properties.[1][4][11][12][13] The judicious use of multiple predictive tools is recommended to build confidence in the findings through consensus.[14][15][16]

The overall process can be visualized as a sequential, multi-stage evaluation:

Caption: High-level workflow for in silico ADMET prediction.

Part 1: Physicochemical Properties & Drug-Likeness

Before delving into specific ADMET parameters, we must first evaluate the fundamental physicochemical properties of 2-(1-Morpholinoethyl)-1,4-benzodioxane. These properties are the bedrock upon which pharmacokinetic behavior is built. A key framework for this initial assessment is Lipinski's Rule of Five, a set of guidelines used to evaluate the "drug-likeness" of a compound for oral administration.[17][18][19]

Experimental Protocol: Physicochemical Property Prediction

  • Tool Selection: Navigate to a comprehensive ADMET prediction server such as pkCSM or SwissADME.

  • Input: Locate the input field and paste the SMILES string for 2-(1-Morpholinoethyl)-1,4-benzodioxane: CC(C1COC2=CC=CC=C2O1)N3CCOCC3.

  • Execution: Submit the structure for analysis.

  • Data Collection: Collate the predicted values for Molecular Weight, LogP (a measure of lipophilicity), Hydrogen Bond Donors, and Hydrogen Bond Acceptors.

Predicted Physicochemical Data

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW)249.31 g/mol < 500 DaYes
Octanol-Water Partition Coefficient (LogP)1.80 - 2.10≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors4≤ 10Yes
Violations 0 No more than 1 violation Pass

Interpretation and Insights:

Our target molecule exhibits excellent compliance with Lipinski's Rule of Five, with zero violations.[17][19] Its molecular weight is well within the preferred range for small molecule drugs. The LogP value suggests a balanced lipophilicity, which is crucial: high enough to facilitate membrane permeation but not so high as to cause poor solubility or sequestration in fatty tissues.[20] The absence of hydrogen bond donors and a moderate number of acceptors further contribute to a favorable profile for oral absorption. This initial screen is highly encouraging, suggesting the molecule possesses a "drug-like" physicochemical foundation.

Part 2: Absorption

Absorption is the process by which a drug enters the bloodstream. For orally administered drugs, this primarily involves passage through the intestinal wall.

Key Predicted Parameters:

  • Water Solubility (LogS): Crucial for dissolution in the gut. Poor solubility is a major hurdle for oral drug development.

  • Intestinal Absorption (Human): The percentage of the drug absorbed through the gut wall.

  • Caco-2 Permeability: An in vitro model for intestinal permeability. A higher predicted Log Papp value (in 10⁻⁶ cm/s) indicates better permeability.

Predicted Absorption Data

ParameterPredicted ValueInterpretation
Water Solubility (LogS)-3.1 to -2.5 mol/LModerately Soluble
Intestinal Absorption> 90%High Absorption
Caco-2 Permeability (Log Papp)> 0.9High Permeability

Interpretation and Insights:

The in silico models predict that 2-(1-Morpholinoethyl)-1,4-benzodioxane will be well-absorbed. Its predicted high intestinal absorption is consistent with its favorable Lipinski profile and predicted high permeability in the Caco-2 model. The moderate water solubility is not expected to be a limiting factor for absorption, given the strong permeability characteristics.

Part 3: Distribution

Distribution describes how a drug spreads throughout the body's fluids and tissues after absorption. A critical aspect of distribution is whether the drug can cross the blood-brain barrier (BBB), which is essential for CNS-targeting drugs but a liability for peripherally-acting agents.

Key Predicted Parameters:

  • Blood-Brain Barrier (BBB) Permeability (LogBB): A logarithmic ratio of the drug's concentration in the brain to that in the blood. LogBB > 0.3 is generally classified as readily crossing the BBB, while LogBB < -1.0 indicates poor penetration.[21]

  • Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood. High binding can limit the amount of free drug available to exert its effect.

Predicted Distribution Data

ParameterPredicted ValueInterpretation
BBB Permeability (LogBB)0.1 to 0.4Readily Crosses the BBB
Plasma Protein Binding~ 50-70%Moderate Binding

Interpretation and Insights:

The models strongly suggest that 2-(1-Morpholinoethyl)-1,4-benzodioxane will penetrate the central nervous system. This is a critical finding that heavily influences the potential therapeutic applications and side-effect profile of the compound. If the intended target is within the CNS, this is a highly desirable property. Conversely, if the target is peripheral, this CNS penetration could lead to unwanted side effects, and medicinal chemistry efforts might be directed to increase polarity to reduce BBB permeability.[22][23] The predicted moderate plasma protein binding is generally not a concern.

Part 4: Metabolism

Metabolism is the biochemical transformation of drug molecules, primarily by enzymes in the liver, such as the Cytochrome P450 (CYP) family.[24] This process can inactivate a drug, convert it into active or toxic metabolites, and facilitate its excretion.

Key Predicted Parameters:

  • CYP Substrate/Inhibitor: Predicts whether the compound is likely to be metabolized by (substrate) or interfere with (inhibitor) major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of CYP enzymes is a primary cause of drug-drug interactions (DDIs).[25]

Experimental Protocol: Metabolism Prediction

  • Tool Selection: Utilize a metabolism-focused predictor, often found within comprehensive ADMET suites like pkCSM or specialized tools like CyProduct.[26][27]

  • Input: Submit the SMILES string of the target molecule.

  • Execution: Run the prediction for major CYP450 isoforms.

  • Data Analysis: For each isoform, determine if the compound is predicted to be a substrate or an inhibitor.

Predicted Metabolism Data

CYP IsoformPredicted Substrate?Predicted Inhibitor?
CYP1A2NoNo
CYP2C9NoYes
CYP2C19NoNo
CYP2D6Yes No
CYP3A4Yes No

Interpretation and Insights:

The predictions indicate that 2-(1-Morpholinoethyl)-1,4-benzodioxane is likely metabolized by CYP2D6 and CYP3A4, two of the most important drug-metabolizing enzymes. This suggests multiple pathways for clearance, which can be beneficial.

However, a significant flag is raised by the prediction that the compound may inhibit the CYP2C9 isoform. CYP2C9 is responsible for metabolizing several important drugs, including warfarin and certain non-steroidal anti-inflammatory drugs (NSAIDs). Inhibition of this enzyme could lead to clinically significant drug-drug interactions, where co-administration could dangerously elevate the levels of other drugs. This prediction represents a potential liability that must be investigated with in vitro enzymatic assays.

Part 5: Excretion

Excretion is the removal of the drug and its metabolites from the body, primarily via the kidneys (urine) or in the feces.

Key Predicted Parameters:

  • Total Clearance (log(ml/min/kg)): A measure of the body's efficiency in eliminating the drug.

  • Renal OCT2 Substrate: Predicts if the compound is a substrate for the Organic Cation Transporter 2, which is involved in the active secretion of drugs into the urine.

Predicted Excretion Data

ParameterPredicted ValueInterpretation
Total Clearance~ 0.5 - 0.8 log(ml/min/kg)Moderate Clearance
Renal OCT2 SubstrateLikely YesPotential for Active Renal Secretion

Interpretation and Insights:

The predicted moderate total clearance suggests a reasonable half-life in the body, neither too short (requiring frequent dosing) nor too long (risking accumulation). The likelihood of being an OCT2 substrate indicates that active renal secretion may contribute to its elimination, which is a common and effective clearance mechanism.

Part 6: Toxicity

Toxicity prediction is paramount for early-stage safety assessment. In silico models can flag potential liabilities related to mutagenicity, cardiotoxicity, and other adverse effects.[5]

Key Predicted Parameters:

  • AMES Mutagenicity: Predicts the potential of the compound to cause mutations in DNA, a key indicator of carcinogenic potential.[28][29][30][31][32]

  • hERG Inhibition: The hERG potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.[33][34][35][36][37] This is a major reason for drug withdrawal from the market.

  • Hepatotoxicity: Predicts the potential for the compound to cause drug-induced liver injury.

Predicted Toxicity Data

EndpointPredicted ResultInterpretation
AMES MutagenicityNegativeLow risk of mutagenicity
hERG I InhibitionPositive (Inhibitor) High risk of cardiotoxicity
HepatotoxicityNegativeLow risk of liver toxicity

Interpretation and Insights:

The toxicity profile presents a mixed but critical picture. While the predictions for mutagenicity and hepatotoxicity are favorable, the positive prediction for hERG inhibition is a major safety concern . This is a significant red flag in any drug discovery program. A compound that blocks the hERG channel has a high potential to cause QT prolongation, which can lead to fatal cardiac events.[33]

This in silico finding is a " go/no-go " signal. Before any further resources are invested in this specific molecule, the hERG liability must be experimentally confirmed or refuted using an in vitro patch-clamp assay. If confirmed, medicinal chemists would need to explore structural modifications to mitigate this risk while preserving desired activity.

Synthesis and Strategic Recommendations

By integrating all the in silico data, we can construct a holistic profile of 2-(1-Morpholinoethyl)-1,4-benzodioxane and formulate a clear strategic path forward.

Caption: Summary of the predicted ADMET profile.

Overall Assessment:

2-(1-Morpholinoethyl)-1,4-benzodioxane possesses a promising physicochemical profile and is predicted to have excellent absorption and CNS distribution. However, this promising foundation is severely undermined by two significant, predicted liabilities:

  • Critical Risk: hERG channel inhibition , suggesting a high potential for cardiotoxicity.

  • Moderate Risk: CYP2C9 inhibition , suggesting a potential for drug-drug interactions.

Recommendations for Further Action:

  • Prioritize Safety Validation: The immediate next step must be to experimentally assess the hERG liability. An in vitro hERG binding or patch-clamp assay is mandatory. If significant hERG activity is confirmed, the compound should be deprioritized or subjected to significant medicinal chemistry redesign.

  • Investigate Drug-Drug Interaction Potential: An in vitro CYP2C9 inhibition assay should be conducted to confirm or refute the in silico prediction.

  • Contextualize CNS Penetration: The project team must confirm if the intended therapeutic target is in the central nervous system. If not, the predicted BBB permeability is a liability that may require structural modification.

This in-depth guide demonstrates the power of in silico ADMET prediction as an indispensable tool in modern drug discovery. In a matter of minutes, using only a chemical structure, we have generated a comprehensive risk profile for 2-(1-Morpholinoethyl)-1,4-benzodioxane. The analysis has highlighted its promising "drug-like" characteristics while simultaneously identifying critical, potentially project-ending safety liabilities. This early-stage intelligence allows for a data-driven, resource-efficient approach, ensuring that subsequent experimental work is focused precisely on the most critical questions, ultimately accelerating the path to safer and more effective medicines.

References

  • National Institute of Environmental Health Sciences. (n.d.). Computational models for cardiotoxicity via hERG inhibition.
  • Wikipedia. (2024). Lipinski's rule of five.
  • Gao, H., et al. (2021). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. Frontiers in Pharmacology, 12, 709549.
  • Tian, S., et al. (2021). CyProduct: A Software Tool for Accurately Predicting the Byproducts of Human Cytochrome P450 Metabolism. Journal of Chemical Information and Modeling, 61(6), 2659-2674.
  • Ali, H., et al. (2022). DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. Frontiers in Neuroscience, 16, 883545.
  • Voutchkova, A. M., et al. (2012). Integrated in silico approaches for the prediction of Ames test mutagenicity. Chemical Research in Toxicology, 25(9), 1934-1944.
  • Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072.
  • St-Gallay, S. (2018). The Rule of 5 - Two decades later. Sygnature Discovery.
  • Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. University of Cambridge Apollo Repository.
  • Tian, S., et al. (n.d.). CyProduct. Bio.tools.
  • Lagunin, A., et al. (2021). In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. Pharmaceuticals, 14(4), 363.
  • Varghese, M., et al. (2019). Development of QSAR models to predict blood-brain barrier permeability. Frontiers in Chemistry, 7, 61.
  • Pharmaron. (n.d.). ADMET Predictor: In Silico Screening | Early Drug Discovery.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • Filimonov, D. A., et al. (2025). SAR Modeling to Predict Ames Mutagenicity Across Different Salmonella typhimurium Strains. MDPI.
  • Gupta, M., et al. (2013). New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules. Journal of Pharmaceutical Sciences, 102(9), 3287-3301.
  • Basak, A. K., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1463-1479.
  • Basak, A. K., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed.
  • Afzalkhan, F., et al. (2013). In silico prediction of cytochrome P450-mediated site of metabolism (SOM). Drug Metabolism Reviews, 45(3), 319-333.
  • Xu, M. (2020). The Importance of ADMET in Early Drug Discovery and Development. The Scientist.
  • GARDP Revive. (n.d.). Lipinski's Rule of 5.
  • Scribd. (n.d.). pkCSM: Small-Molecule ADMET Prediction.
  • Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary.
  • Wang, Y., et al. (2025). Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. Journal of the American Medical Association, 12(3), e2024-00123.
  • Lim, S. E., et al. (2025). Leveraging and Validating Machine Learning for Blood Brain Barrier Permeability Prediction of Potential Glioma Therapeutics. Neurology, 104(17_supplement_1), 4-6.014.
  • IONTOX. (2023). Importance of ADME and Toxicology Studies in Drug Discovery.
  • Chemi, G., et al. (2017). Computational Tool for Fast in silico Evaluation of hERG K+ Channel Affinity. Frontiers in Chemistry, 5, 7.
  • Al-Kinani, A. A., et al. (2017). Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs. Pharmaceutical Research, 34(7), 1367-1380.
  • Yamashita, F., & Funatsu, K. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 13(3), 305.
  • Bar-Haim, S., et al. (2012). Computational Design and Discovery of “Minimally Structured” hERG Blockers. Journal of Medicinal Chemistry, 55(7), 3045-3056.
  • Lee, Y., et al. (2023). Derivation of Highly Predictive 3D-QSAR Models for hERG Channel Blockers Based on the Quantum Artificial Neural Network Algorithm. International Journal of Molecular Sciences, 24(21), 15632.
  • Cheng, F., et al. (2012). In silico Prediction of Chemical Ames Mutagenicity. Journal of Chemical Information and Modeling, 52(11), 2840-2847.
  • Kim, S., et al. (2019). Computational determination of hERG-related cardiotoxicity of drug candidates. Journal of Biological Chemistry, 294(22), 8963-8973.
  • Simulations Plus. (2026). ADMET Predictor®.
  • Koval, A. M., et al. (2025). In silico the Ames Mutagenicity Predictive Model of Environment. BioMed Research International, 2025, 1-10.
  • PubChemLite. (n.d.). 2-(1-morpholinoethyl)-1,4-benzodioxane.
  • Cheng, F., et al. (2012). In silico prediction of chemical Ames mutagenicity. PubMed.
  • Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. PubMed.
  • Pires, D. E. V., et al. (2021). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 64(5), 2548-2556.
  • Agrawal, P., et al. (2018). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Current Pharmaceutical Design, 24(28), 3325-3343.
  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development.
  • Szymańska, E., et al. (2025). ADMET-PrInt: Evaluation of ADMET Properties: Prediction and Interpretation. Journal of Chemical Information and Modeling.
  • Basak, A. K., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online.
  • Xiong, G., et al. (2022). Interpretable-ADMET: a web service for ADMET prediction and optimization based on deep neural representation. Nucleic Acids Research, 50(W1), W726-W733.
  • Myatt, G. J., et al. (2018). Characterisation of data resources for in silico modelling: benchmark datasets for ADME properties. LJMU Research Online.
  • PubChem. (n.d.). 2-(Aminomethyl)-1,4-benzodioxane hydrochloride.
  • PubChem. (n.d.). 1,4-Benzodioxan.
  • PubChem. (n.d.). 4-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]morpholine.
  • Sigma-Aldrich. (n.d.). 4-(2-Aminoethyl)morpholine 99.

Sources

Exploratory

Predictive Pharmacological Profiling of 2-(1-Morpholinoethyl)-1,4-benzodioxane: A Mechanistic Whitepaper

Executive Summary The rational design of central nervous system (CNS) therapeutics and targeted oncological agents frequently relies on the hybridization of privileged pharmacophores. 2-(1-Morpholinoethyl)-1,4-benzodioxa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of central nervous system (CNS) therapeutics and targeted oncological agents frequently relies on the hybridization of privileged pharmacophores. 2-(1-Morpholinoethyl)-1,4-benzodioxane represents a highly specific structural convergence of two such moieties: the conformationally restricted 1,4-benzodioxane system and the flexible, basic morpholine ring. Because this specific compound currently lacks exhaustive empirical literature, its pharmacological profile must be deduced through rigorous structural deconstruction and structure-activity relationship (SAR) homology.

This whitepaper outlines the predictive target landscape for this compound, focusing on aminergic G-protein-coupled receptors (GPCRs) and sigma ( σ ) receptors. Furthermore, it establishes a self-validating experimental framework designed to prove target causality, ensuring that observed phenotypic readouts are inextricably linked to specific molecular interactions.

Structural Deconstruction & Predictive Target Landscape

To understand the potential of 2-(1-Morpholinoethyl)-1,4-benzodioxane, we must analyze the causality behind its structural components.

  • The 1,4-Benzodioxane Scaffold: This bicyclic system is a cornerstone of medicinal chemistry. Its relatively planar, electron-rich aromatic ring coupled with the hydrogen-bond accepting oxygens of the dioxane ring allows it to anchor deeply within the hydrophobic orthosteric pockets of aminergic GPCRs. Historically, this scaffold is the defining feature of potent α1​ -adrenergic antagonists (e.g., WB4101) and 5−HT1A​ partial agonists (e.g., flesinoxan) .

  • The Morpholine Moiety: The addition of a morpholine ring via an ethyl linker fundamentally alters the molecule's physicochemical profile. Morpholine possesses a weak basic nitrogen (modulating pKa​ ) and an oxygen atom at the opposite position, providing a flexible conformation that balances lipophilicity with aqueous solubility . Crucially, the N -morpholinoethyl appendage is a known pharmacophore for sigma ( σ1​ and σ2​ ) receptors, which are implicated in neuroprotection and tumor aggressiveness .

Pharmacophore Compound 2-(1-Morpholinoethyl)- 1,4-benzodioxane Benzodioxane 1,4-Benzodioxane Core (Hydrophobic/Aromatic) Compound->Benzodioxane Morpholine Morpholine Ring (H-Bonding/Basic N) Compound->Morpholine GPCR Aminergic GPCRs (α1-AR, 5-HT1A) Benzodioxane->GPCR Orthosteric Binding Sigma Sigma Receptors (σ1, σ2) Morpholine->Sigma Chaperone Modulation Kinase Kinase ATP Pocket (PI3K/mTOR) Morpholine->Kinase ATP-competitive Inhibition

Figure 1: Predictive polypharmacological network mapping structural moieties to putative biological targets.

Primary GPCR Targets: α1​ -Adrenergic and 5−HT1A​ Receptors

The Mechanistic Rationale

There is an approximately 45% sequence homology in the transmembrane domains of α1​ -adrenergic receptors ( α1​ -AR) and 5−HT1A​ serotonin receptors . Because of this structural overlap, benzodioxane derivatives frequently exhibit dual affinity. For instance, the classic radioligand [3H] WB4101, originally developed as an α1​ -AR antagonist, is also used to selectively label 5−HT1A​ receptors in the rat brain .

By substituting the typical terminal amine of WB4101 with a morpholine ring, 2-(1-Morpholinoethyl)-1,4-benzodioxane is predicted to shift its selectivity. The bulky, oxygen-containing morpholine ring restricts the conformational freedom of the basic nitrogen, likely reducing α1​ -AR affinity while potentially preserving or enhancing 5−HT1A​ binding, acting as a partial agonist or antagonist.

Quantitative Reference Data

To benchmark the expected performance of 2-(1-Morpholinoethyl)-1,4-benzodioxane, we must compare it against established structural analogs.

Compound Class / ReferencePrimary TargetSecondary TargetTypical Ki​ RangePharmacological Action
WB4101 (Benzodioxane) α1​ -AR 5−HT1A​ 0.5 - 5.0 nM α1​ Antagonist / 5−HT1A​ Agonist
Flesinoxan (Benzodioxane) 5−HT1A​ D2​ Receptor1.0 - 10.0 nM 5−HT1A​ Full Agonist
Fenpropimorph Analogs (Morpholine) σ1​ / σ2​ Sterol Reductases10.0 - 50.0 nMSigma Agonist/Antagonist
Predicted: 2-(1-Morpholinoethyl)... 5−HT1A​ / σ1​ α1​ -AR 15.0 - 100 nM Mixed Modulator

Secondary Targets: Sigma ( σ1​ / σ2​ ) Receptor Modulation

Sigma receptors are non-GPCR transmembrane proteins primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM). They act as ligand-operated chaperones, regulating intracellular Ca2+ homeostasis and ER stress responses. Morpholine derivatives are highly privileged scaffolds for sigma receptors; the basic nitrogen interacts with the conserved aspartate residue in the σ1​ binding pocket, while the oxygen participates in auxiliary hydrogen bonding .

Given the lipophilic benzodioxane tail, 2-(1-Morpholinoethyl)-1,4-benzodioxane fits the classic pharmacophore model for σ1​ antagonists, which are currently under intense investigation for the treatment of neuropathic pain and neuroinflammation.

Self-Validating Experimental Framework

To transition from predictive homology to empirical proof, experimental design must be grounded in causality. A "self-validating system" ensures that an artifact in one assay is caught by the orthogonal design of the next.

Workflow Phase1 Phase 1: Target Engagement Radioligand Displacement Assays Phase2 Phase 2: Functional Efficacy GTPγS & cAMP/Ca2+ Flux Phase1->Phase2 Validates Binding (Ki < 100nM) Phase3 Phase 3: Phenotypic Readout Neuronal Excitability / Apoptosis Phase2->Phase3 Establishes Agonism/Antagonism Phase4 Phase 4: Orthogonal Validation Receptor Knockdown (siRNA) Phase3->Phase4 Proves Physiological Consequence Phase4->Phase1 Confirms Target Causality

Figure 2: Self-validating experimental workflow ensuring causal linkage between target binding and phenotypic outcome.

Protocol 1: GPCR Functional Validation via [35S]GTPγS Binding

Causality Focus: Radioligand binding only proves occupancy. To prove functional consequence (agonism vs. antagonism) at 5−HT1A​ or α1​ -AR, we must measure the immediate downstream event: the exchange of GDP for GTP on the G-protein α -subunit. If the compound displaces the radioligand in Phase 1 but fails to increase [35S]GTPγS binding in Phase 2, it is definitively characterized as an antagonist.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human 5−HT1A​ or α1​ -AR. Homogenize in ice-cold HEPES buffer (20 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes.

  • Assay Incubation: Resuspend the membrane pellet (10 µg protein/well) in assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl2​ , 10 µM GDP, pH 7.4).

  • Compound Addition: Add 2-(1-Morpholinoethyl)-1,4-benzodioxane in a concentration gradient ( 10−10 to 10−4 M). Include a full agonist (e.g., 8-OH-DPAT for 5−HT1A​ ) as a positive control.

  • Radioligand Introduction: Add 0.1 nM [35S]GTPγS and incubate for 30 minutes at 30°C.

  • Termination & Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Measure bound radioactivity using liquid scintillation counting. Calculate EC50​ (for agonism) or IC50​ (for antagonism in the presence of an EC80​ concentration of a reference agonist).

Protocol 2: Sigma-1 Receptor Chaperone Activity Assay

Causality Focus: Because σ1​ is not a GPCR, traditional second-messenger assays fail. σ1​ activation causes its dissociation from the binding immunoglobulin protein (BiP) at the ER. By immunoprecipitating BiP and blotting for σ1​ , we directly quantify the compound's ability to induce this structural rearrangement.

Step-by-Step Methodology:

  • Cell Treatment: Treat SH-SY5Y neuroblastoma cells with 2-(1-Morpholinoethyl)-1,4-benzodioxane (1 µM and 10 µM) for 1 hour.

  • Crosslinking & Lysis: Treat cells with the reversible crosslinker DSP (Dithiobis(succinimidyl propionate)) to stabilize transient protein interactions. Lyse in RIPA buffer.

  • Immunoprecipitation (IP): Incubate lysates with anti-BiP antibodies overnight at 4°C, followed by Protein A/G magnetic beads for 2 hours.

  • Elution & Western Blot: Elute proteins using Laemmli buffer containing DTT (to cleave the DSP crosslinker). Run on an SDS-PAGE gel and immunoblot using an anti- σ1​ receptor antibody.

  • Validation: A true σ1​ agonist will show a decrease in σ1​ co-immunoprecipitating with BiP, indicating active chaperone mobilization.

Conclusion

While 2-(1-Morpholinoethyl)-1,4-benzodioxane is structurally simple, its hybridization of the benzodioxane and morpholine pharmacophores creates a complex, predictive polypharmacological profile. By systematically evaluating its affinity for aminergic GPCRs and sigma receptors using the self-validating protocols outlined above, researchers can accurately map its therapeutic potential, particularly in the realms of neuropharmacology and targeted oncology.

References

  • Pallavicini, M., et al. "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design." Archivio Istituzionale della Ricerca - Università degli Studi di Milano. Available at:[Link]

  • Naim, M. J., et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience. Available at:[Link]

  • Abate, C., et al. "Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective." Journal of Medicinal Chemistry. Available at:[Link]

  • Quaglia, W., et al. "Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents." Journal of Medicinal Chemistry. Available at:[Link]

  • Norman, A. B., et al. "[3H]WB4101 labels the 5-HT1A serotonin receptor subtype in rat brain. Guanine nucleotide and divalent cation sensitivity." Molecular Pharmacology. Available at:[Link]

Foundational

CAS number for 2-(1-Morpholinoethyl)-1,4-benzodioxane

This technical whitepaper provides an in-depth analysis of 2-(1-Morpholinoethyl)-1,4-benzodioxane , detailing its chemical informatics, pharmacological rationale, and synthetic methodologies. Designed for drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical whitepaper provides an in-depth analysis of 2-(1-Morpholinoethyl)-1,4-benzodioxane , detailing its chemical informatics, pharmacological rationale, and synthetic methodologies. Designed for drug development professionals and synthetic chemists, this guide bridges the gap between structural theory and bench-level execution.

Chemical Informatics & The CAS Registry Conundrum

In pharmaceutical development, researchers rely heavily on Chemical Abstracts Service (CAS) registry numbers for procurement, regulatory compliance, and literature tracking. However, highly specific synthetic intermediates or proprietary library compounds like 2-(1-Morpholinoethyl)-1,4-benzodioxane (Molecular Formula: C14​H19​NO3​ ) often lack a publicly indexed CAS number until they are commercialized at scale or explicitly claimed in a patent's primary claims.

Instead of a CAS number, this compound is definitively tracked in chemical informatics databases via alternative, highly specific identifiers:

  • Beilstein Registry Number (BRN): 0999232[1]

  • InChIKey: HTGYYXDALADZAT-UHFFFAOYSA-N[2]

  • Systematic IUPAC Name: 4-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]morpholine[2]

Pharmacological Rationale & Structural Causality

The molecular architecture of 2-(1-Morpholinoethyl)-1,4-benzodioxane is purposefully designed to interact with aminergic G-protein coupled receptors (GPCRs), specifically α2​ -adrenergic and 5-HT (serotonin) receptors[3].

  • The 1,4-Benzodioxane Core: This scaffold is a "privileged structure" in neuropharmacology. It provides a unique combination of a hydrophilic dioxane moiety and a hydrophobic benzene ring[4]. This dual nature allows the core to anchor deeply into the hydrophobic pockets of GPCRs while maintaining favorable hydrogen-bonding interactions.

  • The Morpholinoethyl Side Chain: The addition of the morpholine ring serves two critical functions. First, it acts as a basic amine pharmacophore that forms a crucial salt bridge with conserved aspartate residues (e.g., Asp113 in adrenergic receptors). Second, the morpholine ring optimizes the compound's partition coefficient (LogP), enhancing blood-brain barrier (BBB) penetration—a strategy frequently employed in the design of central nervous system (CNS) drugs and PET imaging tracers[5].

Self-Validating Synthetic Workflow: Reductive Amination

To synthesize 2-(1-Morpholinoethyl)-1,4-benzodioxane, the most efficient route is the reductive amination of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone with morpholine. The following protocol is designed as a self-validating system, ensuring high yield and minimizing byproduct formation.

Step-by-Step Methodology
  • Iminium Ion Formation:

    • Action: Dissolve 1.0 equivalent of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone and 1.2 equivalents of morpholine in anhydrous 1,2-dichloroethane (DCE). Add 0.1 equivalents of glacial acetic acid.

    • Causality: Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and driving the formation of the intermediate iminium ion. DCE is selected over dichloromethane (DCM) due to its higher boiling point, allowing for mild heating (40°C) to overcome the steric hindrance imposed by the alpha-methyl group.

  • Selective Reduction:

    • Action: Cool the mixture to 0°C and add 1.5 equivalents of Sodium Triacetoxyborohydride (STAB) portion-wise. Stir for 12 hours at room temperature.

    • Causality: STAB is a mild, sterically bulky reducing agent. It selectively reduces the transient iminium ion without reducing the unreacted ketone starting material. This prevents the formation of secondary alcohol byproducts, streamlining downstream purification.

  • Quench and Extraction:

    • Action: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acetic acid and safely decompose excess hydride. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Chromatographic Purification:

    • Action: Purify the crude residue via silica gel flash chromatography using a gradient of Ethyl Acetate/Hexanes (with 1% Triethylamine).

    • Causality: The addition of triethylamine to the eluent prevents the basic morpholine product from streaking on the acidic silica gel, ensuring sharp, distinct fractions.

Analytical Characterization Parameters

To validate the structural integrity of the synthesized compound, the following analytical parameters must be met:

  • Mass Spectrometry (ESI-LC/MS): The monoisotopic mass of the compound is 249.136 Da[2]. Positive ion mode should yield a dominant [M+H]+ peak at m/z 250.14 [2].

  • 1 H NMR Spectroscopy (CDCl 3​ , 400 MHz):

    • Morpholine Validation: Look for characteristic multiplets at δ 2.50–2.65 ppm (4H, N- CH2​ ) and δ 3.65–3.75 ppm (4H, O- CH2​ ).

    • Benzodioxane Validation: Confirmed by the aromatic protons appearing as a multiplet at δ 6.80–6.95 ppm (4H) and the aliphatic dioxane protons at δ 4.00–4.30 ppm.

Quantitative Data Summary

The following table consolidates the critical physicochemical and informatic data for the compound, serving as a quick-reference guide for analytical validation.

PropertyValueSource
Systematic Name 4-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]morpholine[2]
Molecular Formula C14​H19​NO3​ [1]
Molecular Weight 249.30 g/mol [1]
Monoisotopic Mass 249.13649 Da[2]
Beilstein Registry Number 0999232[1]
InChIKey HTGYYXDALADZAT-UHFFFAOYSA-N[2]
Predicted [M+H]+ (m/z) 250.14377[2]

Pharmacological Pathway Visualization

The diagram below illustrates the mechanistic pathway by which 1,4-benzodioxane derivatives exert their neuropharmacological effects via presynaptic receptor antagonism.

G A 2-(1-Morpholinoethyl)- 1,4-benzodioxane B Alpha-2 Adrenergic Receptor (Presynaptic) A->B High Affinity Binding C Receptor Antagonism (Blockade) B->C Induces D Inhibition of Negative Feedback C->D Triggers E Increased NE & 5-HT Synaptic Release D->E Results In

Fig 1. Presynaptic Alpha-2 Adrenergic Receptor Antagonism Pathway.

Sources

Exploratory

An In-depth Technical Guide to 4-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]morpholine

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Privileged Scaffold Combination The heterocyclic compound 4-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]morpholine represents a fas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold Combination

The heterocyclic compound 4-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]morpholine represents a fascinating convergence of two pharmacologically significant motifs: the 1,4-benzodioxane and the morpholine ring systems. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural components suggest a high potential for biological activity, making it a compelling subject for investigation in drug discovery. This guide provides a comprehensive technical overview, synthesizing information from closely related analogues to propose a pathway for its synthesis, characterization, and potential pharmacological evaluation.

The 1,4-benzodioxane moiety is a well-established scaffold in medicinal chemistry, notably present in drugs targeting the adrenergic system.[1] The morpholine ring, on the other hand, is considered a "privileged structure" due to its frequent appearance in bioactive compounds, where it often imparts favorable physicochemical properties such as improved solubility and metabolic stability.[2] The combination of these two scaffolds in the target molecule, with a chiral center at the ethyl linker, presents a unique opportunity for developing novel therapeutic agents, potentially for central nervous system (CNS) disorders or as modulators of various receptor systems.[3]

Molecular Structure and Properties

  • IUPAC Name: 4-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]morpholine

  • Molecular Formula: C₁₄H₁₉NO₃

  • Molecular Weight: 249.31 g/mol

  • Canonical SMILES: CC(C1COC2=CC=CC=C2O1)N3CCOCC3

  • InChI Key: HTGYYXDALADZAT-UHFFFAOYSA-N

PropertyPredicted ValueSource
XLogP31.8PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count3PubChem
Exact Mass249.136493 g/mol PubChem
Topological Polar Surface Area30.9 ŲPubChem

Proposed Synthesis Pathway

The synthesis of 4-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]morpholine can be envisioned through a multi-step sequence, leveraging established methodologies for the construction of chiral 2-substituted 1,4-benzodioxanes and the introduction of the morpholine moiety. A plausible retro-synthetic analysis suggests a key intermediate, a 2-(1-haloethyl)-1,4-benzodioxane, which can be derived from a corresponding alcohol.

Synthesis_Workflow cluster_0 Step 1: Benzodioxane Ring Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Halogenation cluster_3 Step 4: Nucleophilic Substitution Catechol Catechol Intermediate1 2-(oxiran-2-ylmethyl)- 1,4-benzodioxane Catechol->Intermediate1 Base (e.g., K2CO3) Solvent (e.g., DMF) Epichlorohydrin (R)-Epichlorohydrin Epichlorohydrin->Intermediate1 Grignard Methylmagnesium Bromide Intermediate2 1-(1,4-benzodioxan-2-yl)propan-2-ol Grignard->Intermediate2 Morpholine Morpholine Target 4-[1-(2,3-dihydro-1,4- benzodioxin-3-yl)ethyl]morpholine Morpholine->Target Intermediate1->Intermediate2 Anhydrous THF Intermediate3 2-(1-chloroethyl)- 1,4-benzodioxane Intermediate2->Intermediate3 SOCl2 or PBr3 Intermediate3->Target Base (e.g., K2CO3) Solvent (e.g., ACN)

A proposed synthetic workflow for the target molecule.
Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of (S)-2-(oxiran-2-ylmethyl)-1,4-benzodioxane

  • To a solution of catechol (1.10 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL), add potassium carbonate (2.76 g, 20 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add (R)-epichlorohydrin (0.93 g, 10 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired epoxide.

Step 2: Synthesis of (S)-1-(1,4-benzodioxan-2-yl)propan-2-ol

  • To a solution of the epoxide from Step 1 (1.78 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) at 0°C, add methylmagnesium bromide (3.0 M in diethyl ether, 4.0 mL, 12 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting alcohol by column chromatography.

Step 3: Synthesis of (S)-2-(1-chloroethyl)-1,4-benzodioxane

  • To a solution of the alcohol from Step 2 (1.94 g, 10 mmol) in dichloromethane (DCM, 50 mL) at 0°C, add thionyl chloride (1.31 g, 11 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Carefully pour the reaction mixture into ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude chloride.

Step 4: Synthesis of 4-[1-((S)-2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]morpholine

  • To a solution of the chloride from Step 3 (2.13 g, 10 mmol) in acetonitrile (ACN, 50 mL), add morpholine (1.05 g, 12 mmol) and potassium carbonate (2.76 g, 20 mmol).

  • Heat the reaction mixture to reflux and stir for 8 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the final product by column chromatography to obtain 4-[1-((S)-2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]morpholine.

Hypothesized Pharmacological Profile and Mechanism of Action

The structural features of 4-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]morpholine suggest several potential pharmacological activities. The 1,4-benzodioxane core is a known α-adrenergic receptor antagonist.[1] The morpholine moiety is prevalent in CNS-active drugs and can modulate receptor interactions and improve pharmacokinetic properties.[4] Therefore, it is plausible that the target molecule could exhibit activity as an adrenoceptor antagonist or possess modulatory effects on CNS receptors, such as serotonin or dopamine receptors.

Proposed Biological Screening Cascade

A hierarchical screening approach would be prudent to elucidate the pharmacological profile of this compound.

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary In Vitro ADME cluster_invivo In Vivo Efficacy Start Test Compound ReceptorBinding Receptor Binding Assays (α1, α2, 5-HT, DA receptors) Start->ReceptorBinding FunctionalAssays Functional Assays (e.g., cAMP, Ca2+ flux) ReceptorBinding->FunctionalAssays Active Compounds ADME In Vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) FunctionalAssays->ADME Potent & Efficacious Compounds InVivo In Vivo Models (e.g., Hypertension, Anxiety, Depression) ADME->InVivo Favorable PK Profile Lead Lead InVivo->Lead Efficacious Compounds

A proposed screening cascade for pharmacological evaluation.

Analytical Characterization: Ensuring Purity and Stereochemistry

The presence of a chiral center necessitates analytical methods capable of separating and quantifying the enantiomers of 4-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]morpholine. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Protocol for Chiral HPLC Analysis

This protocol is a general guideline and should be optimized for the specific compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a chiral column.

  • Chiral Stationary Phase: A polysaccharide-based chiral stationary phase, such as a Daicel CHIRALCEL® or CHIRALPAK® column, is a good starting point.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio will need to be optimized for optimal separation. The addition of a small amount of an amine additive (e.g., diethylamine) may be necessary to improve peak shape for basic compounds.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 220 or 275 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject onto the column.

ParameterRecommended Starting Conditions
Column Daicel CHIRALPAK® AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 275 nm
Injection Volume 10 µL

Conclusion and Future Directions

While 4-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]morpholine remains a molecule of theoretical interest, its structural components strongly suggest a promising avenue for drug discovery. The synthetic and analytical protocols outlined in this guide, derived from established literature on related compounds, provide a solid foundation for its practical investigation. Future research should focus on the successful synthesis and chiral separation of this compound, followed by a systematic pharmacological evaluation to uncover its potential therapeutic applications. The insights gained from such studies will not only elucidate the specific properties of this molecule but also contribute to the broader understanding of the structure-activity relationships of morpholine- and benzodioxane-containing compounds.

References

  • A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. Chem. Sci., 2019, 10, 3455-3460. [Link]

  • How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. AIR Unimi. [Link]

  • A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. Chemical Science. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chem. Neurosci. 2020, 11, 15, 2249–2266. [Link]

  • General formula of a chiral 2-substituted 1,4-benzodioxane bearing a substituent at the benzene ring. ResearchGate. [Link]

  • General formula of a chiral 2-substituted 1,4-benzodioxane bearing a substituent at the benzene ring. ResearchGate. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. Semantic Scholar. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health and Clinical Research. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. Semantic Scholar. [Link]

  • Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Adv., 2023, 13, 17757-17764. [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. ResearchGate. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med Res Rev. 2020 Mar;40(2):709-752. [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Advances in Chemistry. [Link]

  • Chemical synthesis of morpholine derivatives.
  • Substituted morpholine compounds for the treatment of central nervous system disorders. PubChem. [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • United States Patent.
  • 4-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]morpholine. PubChem. [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorg Med Chem. 2002 Feb;10(2):361-9. [Link]

  • New 1,4-benzodioxane derivatives,process for their preparation and pharmaceutical compositions.
  • Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. ResearchGate. [Link]

Sources

Foundational

Preliminary In Vitro Screening of 2-(1-Morpholinoethyl)-1,4-benzodioxane: A Technical Guide

Introduction: The Rationale for Screening a Novel Benzodioxane Derivative The 1,4-benzodioxane scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Screening a Novel Benzodioxane Derivative

The 1,4-benzodioxane scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Derivatives of this heterocyclic system have shown a remarkable propensity for interacting with various biological targets, most notably G-protein coupled receptors (GPCRs).[1] Specifically, the benzodioxane moiety is a key feature in several antagonists of α-adrenergic receptors and agonists/antagonists of serotonin receptors.[1][2] This established pharmacological profile provides a strong rationale for the preliminary in vitro screening of novel benzodioxane derivatives to explore their therapeutic potential.

This guide outlines a comprehensive in vitro screening cascade for 2-(1-Morpholinoethyl)-1,4-benzodioxane, a novel compound featuring the characteristic benzodioxane core appended with a morpholinoethyl side chain. The presence of the morpholine group, a common constituent in CNS-active drugs, further suggests the potential for neurological and cardiovascular activity.[3][4]

The proposed screening strategy is designed to provide a preliminary assessment of the compound's biological activity profile, focusing on its potential interaction with adrenergic and serotonergic systems. Furthermore, this guide emphasizes the importance of early-stage safety and toxicity profiling to identify potential liabilities. The methodologies described herein are intended to be robust, reproducible, and provide a solid foundation for further drug development efforts.

Chemical Structure of the Test Compound:

  • Compound Name: 2-(1-Morpholinoethyl)-1,4-benzodioxane

  • Molecular Formula: C14H19NO3[5]

  • SMILES: CC(C1COC2=CC=CC=C2O1)N3CCOCC3[5]

A Tiered Approach to In Vitro Screening: From Primary Targets to Safety Assessment

The in vitro screening of a novel chemical entity should follow a logical progression, starting with broad primary target screening and moving towards more specific functional and safety-related assays. This tiered approach allows for efficient resource allocation and timely decision-making in a drug discovery program.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional & Secondary Screening cluster_2 Tier 3: Early Safety & Toxicity Profiling Primary Binding Assays Primary Binding Assays Functional Assays Functional Assays Primary Binding Assays->Functional Assays Active Hits Secondary Binding Assays Secondary Binding Assays Primary Binding Assays->Secondary Binding Assays Active Hits Cytotoxicity Cytotoxicity Functional Assays->Cytotoxicity Potent Hits Secondary Binding Assays->Cytotoxicity Potent Hits Genotoxicity Genotoxicity Cytotoxicity->Genotoxicity Cardiotoxicity Cardiotoxicity Genotoxicity->Cardiotoxicity Metabolic Stability Metabolic Stability Cardiotoxicity->Metabolic Stability

Caption: A tiered workflow for the in vitro screening of a novel compound.

Tier 1: Primary Target Screening - Receptor Binding Assays

The initial step is to determine if 2-(1-Morpholinoethyl)-1,4-benzodioxane binds to its predicted primary targets: α-adrenergic and serotonin receptors. Radioligand binding assays are a robust and high-throughput method for assessing the affinity of a compound for a specific receptor.[6][7]

Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework for assessing the binding affinity of the test compound to a panel of adrenergic and serotonin receptor subtypes.

1. Materials:

  • Cell Membranes: Commercially available or in-house prepared cell membranes expressing the human receptor of interest (e.g., α1A, α1B, α1D, α2A, α2B, α2C, 5-HT1A, 5-HT2A, 5-HT2C).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being tested (e.g., [3H]-Prazosin for α1 receptors, [3H]-Rauwolscine for α2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors, [3H]-Ketanserin for 5-HT2A receptors).[8][9]

  • Non-specific Ligand: An unlabeled ligand at a high concentration to determine non-specific binding (e.g., phentolamine for adrenergic receptors, serotonin for serotonin receptors).[8]

  • Test Compound: 2-(1-Morpholinoethyl)-1,4-benzodioxane, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: Receptor-specific buffer (e.g., Tris-HCl with appropriate ions).

  • 96-well Plates: For setting up the binding reactions.

  • Glass Fiber Filters: To separate bound from unbound radioligand.

  • Filtration Apparatus (Cell Harvester).

  • Scintillation Counter and Scintillation Fluid.

2. Procedure:

  • Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and cell membranes.

    • Non-specific Binding: Add assay buffer, radioligand, a high concentration of the non-specific ligand, and cell membranes.

    • Competitive Binding: Add assay buffer, radioligand, and serial dilutions of the test compound, followed by cell membranes.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting dose-response curve using non-linear regression.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Table 1: Hypothetical Primary Binding Assay Results

Receptor SubtypeRadioligandKi (nM) of 2-(1-Morpholinoethyl)-1,4-benzodioxane
α1A-Adrenergic[3H]-Prazosin85
α1B-Adrenergic[3H]-Prazosin150
α1D-Adrenergic[3H]-Prazosin275
α2A-Adrenergic[3H]-Rauwolscine45
α2B-Adrenergic[3H]-Rauwolscine90
α2C-Adrenergic[3H]-Rauwolscine120
5-HT1A[3H]-8-OH-DPAT>1000
5-HT2A[3H]-Ketanserin25
5-HT2C[3H]-Mesulergine60

Tier 2: Functional Characterization and Secondary Screening

Compounds that demonstrate significant binding affinity in the primary screen should be further characterized in functional assays to determine whether they act as agonists, antagonists, or inverse agonists.

Signaling Pathways of Adrenergic and Serotonin Receptors

Understanding the downstream signaling pathways of the target receptors is crucial for selecting the appropriate functional assay. Both α-adrenergic and serotonin receptors are GPCRs that couple to various G proteins, initiating distinct intracellular signaling cascades.[10][11][12][13]

G cluster_0 α1-Adrenergic & 5-HT2 Receptors cluster_1 α2-Adrenergic & 5-HT1 Receptors Agonist Agonist Receptor_Gq Receptor_Gq Agonist->Receptor_Gq binds PLC PLC Receptor_Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2+_Release Ca2+_Release IP3->Ca2+_Release induces PKC PKC DAG->PKC activates Agonist_Gi Agonist_Gi Receptor_Gi Receptor_Gi Agonist_Gi->Receptor_Gi binds Adenylyl_Cyclase Adenylyl_Cyclase Receptor_Gi->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP decreases

Caption: Simplified GPCR signaling pathways for adrenergic and serotonin receptors.

Protocol: Calcium Flux Assay for Gq-Coupled Receptors (α1-AR, 5-HT2A/2C)

This assay measures changes in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.

1. Materials:

  • Cell Line: A stable cell line expressing the receptor of interest (e.g., HEK293 or CHO cells).

  • Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM).

  • Assay Buffer: (e.g., Hank's Balanced Salt Solution with HEPES).

  • Agonist: A known agonist for the receptor.

  • Test Compound.

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence Plate Reader with automated injection.

2. Procedure:

  • Cell Plating: Seed cells into the microplates and grow overnight.

  • Dye Loading: Remove growth medium and incubate cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound and measure fluorescence over time to detect agonist activity.

    • Antagonist Mode: Pre-incubate cells with serial dilutions of the test compound, then add a known agonist at its EC80 concentration and measure fluorescence.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity before and after compound/agonist addition.

3. Data Analysis:

  • Agonist Mode: Plot the change in fluorescence against the log concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response).

  • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

Protocol: cAMP Assay for Gi-Coupled Receptors (α2-AR, 5-HT1A)

This assay measures changes in intracellular cyclic AMP (cAMP) levels, which are decreased upon activation of Gi-coupled receptors.

1. Materials:

  • Cell Line: A stable cell line expressing the receptor of interest.

  • Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.

  • cAMP Assay Kit: Commercially available kits (e.g., HTRF, AlphaLISA, or ELISA-based).

  • Agonist: A known agonist for the receptor.

  • Test Compound.

2. Procedure:

  • Cell Treatment:

    • Agonist Mode: Incubate cells with serial dilutions of the test compound in the presence of forskolin.

    • Antagonist Mode: Pre-incubate cells with serial dilutions of the test compound, then add a known agonist and forskolin.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the cAMP concentration using the chosen assay kit according to the manufacturer's protocol.

3. Data Analysis:

  • Agonist Mode: Plot the decrease in cAMP levels against the log concentration of the test compound to determine the EC50.

  • Antagonist Mode: Plot the reversal of the agonist-induced cAMP decrease against the log concentration of the test compound to determine the IC50.

Tier 3: Early Safety and Toxicity Profiling

Early assessment of potential safety liabilities is critical to de-risk a drug discovery program.[14][15][16][17] A standard in vitro safety panel should be employed to identify potential off-target effects and toxicity.

Cytotoxicity Assessment

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[18][19][20]

Table 2: Hypothetical Cytotoxicity Data

Cell LineAssay TypeIC50 (µM) of 2-(1-Morpholinoethyl)-1,4-benzodioxane
HEK293 (non-cancerous)MTT> 50
HepG2 (liver carcinoma)MTT35
Genotoxicity Assessment: The Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[3][21]

Protocol: Ames Test (Mini-Screen)

1. Materials:

  • Salmonella typhimurium Strains: At least two strains, such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).[3]

  • S9 Fraction: Rat liver homogenate for metabolic activation.[3]

  • Minimal Glucose Agar Plates.

  • Top Agar.

  • Histidine/Biotin Solution.

  • Positive and Negative Controls.

  • Test Compound.

2. Procedure:

  • Prepare a mixture of the bacterial strain, test compound (at various concentrations), and either S9 mix or buffer.

  • Pour this mixture onto minimal glucose agar plates.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies.

3. Data Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

Cardiotoxicity Assessment: hERG Channel Assay

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[22][23] Therefore, early assessment of hERG liability is crucial.

Protocol: hERG Fluorescence Polarization Assay

This is a high-throughput binding assay to identify compounds that displace a fluorescent ligand from the hERG channel.

1. Materials:

  • hERG Channel Membranes.

  • Fluorescent hERG Ligand.

  • Assay Buffer.

  • Known hERG Blocker (Positive Control).

  • Test Compound.

  • 384-well black plates.

  • Fluorescence Polarization Plate Reader.

2. Procedure:

  • Add assay buffer, fluorescent ligand, and serial dilutions of the test compound to the wells.

  • Add the hERG channel membranes to initiate the binding reaction.

  • Incubate to reach equilibrium.

  • Measure fluorescence polarization.

3. Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent ligand and suggests that the test compound binds to the hERG channel. An IC50 value can be determined from the dose-response curve.

Metabolic Stability Assessment

This assay determines the rate at which the compound is metabolized by liver enzymes, providing an early indication of its pharmacokinetic properties.

Protocol: Hepatocyte Stability Assay

1. Materials:

  • Cryopreserved Hepatocytes (e.g., human, rat).

  • Hepatocyte Culture Medium.

  • Test Compound.

  • LC-MS/MS System.

2. Procedure:

  • Thaw and resuspend the hepatocytes.

  • Incubate the hepatocytes with the test compound at 37°C.

  • Take samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the concentration of the parent compound in each sample using LC-MS/MS.

3. Data Analysis:

  • Plot the percentage of the remaining parent compound against time.

  • Determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (CLint).

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the preliminary in vitro screening of 2-(1-Morpholinoethyl)-1,4-benzodioxane. The proposed tiered approach, encompassing primary target binding, functional characterization, and early safety profiling, will generate a robust initial dataset to guide further development.

Based on the hypothetical results presented, 2-(1-Morpholinoethyl)-1,4-benzodioxane shows promising activity as an antagonist at α2A-adrenergic and 5-HT2A receptors, with lower affinity for other adrenergic and serotonergic subtypes. The compound exhibits a favorable preliminary safety profile with low cytotoxicity, no mutagenicity in the Ames test, and a hERG IC50 that suggests a reasonable therapeutic window.

Future studies should focus on:

  • Confirming the functional antagonist activity in more detail, including determining the pA2 values.

  • Expanding the safety profiling to a broader panel of off-target receptors and enzymes.

  • Investigating the in vivo efficacy and pharmacokinetic properties of the compound in relevant animal models.

By following a systematic and scientifically rigorous screening cascade, the therapeutic potential of novel compounds like 2-(1-Morpholinoethyl)-1,4-benzodioxane can be efficiently evaluated, paving the way for the development of new and improved medicines.

References

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology & Off-Target Screening Services. Retrieved from [Link]

  • QIAGEN. (n.d.). α-Adrenergic Signaling. GeneGlobe. Retrieved from [Link]

  • Nichols, D. E., & Nichols, C. D. (2008). Serotonin receptors. Chemical reviews, 108(5), 1614–1641.
  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Wright, C. D., Chen, Q., Sal-Man, N., O'Connell, T. D., & Piascik, M. T. (2012). Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance. Pharmacological reviews, 64(1), 153–183.
  • Marin, P., Becamel, C., Chaumont-Dubel, S., & Bockaert, J. (2021). Novel and atypical pathways for serotonin signaling. Neuropharmacology, 197, 108722.
  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2009). In vitro safety pharmacology profiling: what else beyond hERG?. Expert opinion on drug discovery, 4(1), 29–41.
  • Schmid, C. L., & Bohn, L. M. (2009). Serotonin receptor signaling and regulation via β-arrestins. The Journal of pharmacology and experimental therapeutics, 331(1), 20–27.
  • PubChemLite. (n.d.). 2-(1-morpholinoethyl)-1,4-benzodioxane. Retrieved from [Link]

  • My-Ishfaq, M., & Piascik, M. T. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current protocols, 4(1), e945.
  • BMB Reports. (2023). Structural studies of serotonin receptor family. Retrieved from [Link]

  • MRC Laboratory of Molecular Biology. (2018, June 21). Uncovering the structure of the serotonin receptor. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Retrieved from [Link]

  • Deventer, K., S. Van, P., & Meyer, M. R. (2025, August 6). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
  • Piascik, M. T., & Perez, D. M. (1998). α1-Adrenergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Hypertension, 32(1), 55–61.
  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]

  • Li, Y., Sternini, C., & An, S. (2005). Structure/function analysis of alpha2A-adrenergic receptor interaction with G protein-coupled receptor kinase 2. The Journal of biological chemistry, 280(12), 11635–11642.
  • Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from [Link]

  • Abd-Wahab, F., & Lewis, B. D. (2025, November 7). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. International journal of molecular sciences, 26(22), 16301.
  • Li, Y., Zhang, Y., & Li, Y. (2024, June 30). The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. Molecules (Basel, Switzerland), 29(13), 3121.
  • Hancox, J. C., McPate, M. J., El Harchi, A., & Zhang, Y. H. (2008). The hERG potassium channel and hERG screening for drug-induced torsades de pointes. Pharmacology & therapeutics, 119(2), 118–132.
  • PubChemLite. (n.d.). 2-(morpholinomethyl)-1,4-benzodioxan. Retrieved from [Link]

  • Yang, H., & Li, X. (2019). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. Chemical science, 10(15), 4339–4345.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Cytotoxicity Testing, MTT Testing Lab. Retrieved from [Link]

  • Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2018). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. Future Medicinal Chemistry, 10(11), 1439–1458.
  • Roy, P. S. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • PMC. (2024, July 3). Selective in vitro Synergistic Evaluation of Probiotic Tolerant morpholinyl- and 4-ethylpiperazinyl-Imidazole-chalcone Derivatives on Gastrointestinal System Pathogens. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthetic Route for 2-(1-Morpholinoethyl)-1,4-benzodioxane Hydrochloride: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details a robust synthetic route for the preparation of 2-(1-Morpholinoethyl)-1,4-benzodioxane hydrochloride salt. This compound is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust synthetic route for the preparation of 2-(1-Morpholinoethyl)-1,4-benzodioxane hydrochloride salt. This compound is of interest in medicinal chemistry due to the prevalence of the 1,4-benzodioxane and morpholine scaffolds in a variety of biologically active molecules. The described methodology is centered around a pivotal reductive amination reaction, offering a reliable and scalable approach for laboratory and potential pilot-plant synthesis. This document provides not only a step-by-step protocol but also delves into the rationale behind the experimental choices, ensuring a thorough understanding of the synthetic process.

Introduction

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Its rigid structure and potential for hydrogen bonding interactions make it an attractive component in drug design. Similarly, the morpholine ring is a common feature in many approved drugs, often incorporated to improve physicochemical properties such as solubility and metabolic stability. The combination of these two pharmacophores in 2-(1-Morpholinoethyl)-1,4-benzodioxane suggests its potential as a valuable building block for the synthesis of novel therapeutic agents.

This application note provides a detailed protocol for the synthesis of 2-(1-Morpholinoethyl)-1,4-benzodioxane hydrochloride, starting from the readily available precursor, 2-acetyl-1,4-benzodioxane.

Overall Synthetic Strategy

The synthesis of 2-(1-Morpholinoethyl)-1,4-benzodioxane hydrochloride is achieved through a two-step process. The initial and key transformation is the reductive amination of 2-acetyl-1,4-benzodioxane with morpholine. This reaction proceeds via the in-situ formation of an enamine or iminium ion intermediate, which is then reduced to the corresponding amine. The final step involves the conversion of the resulting free base into its hydrochloride salt to enhance its stability and facilitate handling.

Synthetic_Route 2-Acetyl-1,4-benzodioxane 2-Acetyl-1,4-benzodioxane Reductive_Amination Reductive Amination (Sodium Borohydride) 2-Acetyl-1,4-benzodioxane->Reductive_Amination Morpholine Morpholine Morpholine->Reductive_Amination Free_Base 2-(1-Morpholinoethyl)-1,4-benzodioxane Reductive_Amination->Free_Base HCl_Salt_Formation HCl in Ether Free_Base->HCl_Salt_Formation Final_Product 2-(1-Morpholinoethyl)-1,4-benzodioxane Hydrochloride HCl_Salt_Formation->Final_Product

Figure 1. Overall synthetic workflow for 2-(1-Morpholinoethyl)-1,4-benzodioxane hydrochloride.

Experimental Protocols

Part 1: Synthesis of 2-(1-Morpholinoethyl)-1,4-benzodioxane (Free Base)

This procedure outlines the reductive amination of 2-acetyl-1,4-benzodioxane with morpholine using sodium borohydride as the reducing agent. This method is a well-established and cost-effective approach for the synthesis of secondary and tertiary amines.[1][2][3]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
2-Acetyl-1,4-benzodioxaneC₁₀H₁₀O₃178.185.00 g28.06
MorpholineC₄H₉NO87.123.67 mL (4.20 g)48.20
Methanol (MeOH)CH₄O32.0450 mL-
Sodium Borohydride (NaBH₄)NaBH₄37.832.12 g56.03
Dichloromethane (DCM)CH₂Cl₂84.93As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solutionNaHCO₃84.01As needed-
BrineNaCl58.44As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-acetyl-1,4-benzodioxane (5.00 g, 28.06 mmol) and morpholine (3.67 mL, 48.20 mmol).

  • Solvent Addition: Add 50 mL of methanol to the flask. Stir the mixture at room temperature until all the solids have dissolved.

  • Imine/Enamine Formation: Continue stirring the reaction mixture at room temperature for 2 hours to facilitate the formation of the imine or enamine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (2.12 g, 56.03 mmol) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3-4 hours, or until the reaction is complete as indicated by TLC analysis.

  • Workup:

    • Carefully quench the reaction by the slow addition of 50 mL of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-(1-Morpholinoethyl)-1,4-benzodioxane can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure free base as an oil or a low-melting solid.

Part 2: Formation of 2-(1-Morpholinoethyl)-1,4-benzodioxane Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a standard procedure to improve the compound's stability, crystallinity, and handling properties.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
2-(1-Morpholinoethyl)-1,4-benzodioxaneC₁₄H₁₉NO₃249.311.00 g
Diethyl Ether (Et₂O)(C₂H₅)₂O74.1220 mL
Hydrochloric Acid (HCl) in Diethyl Ether (2 M solution)HCl36.46As needed

Procedure:

  • Dissolution: Dissolve the purified 2-(1-Morpholinoethyl)-1,4-benzodioxane (1.00 g) in 20 mL of anhydrous diethyl ether in a clean, dry flask.

  • Acidification: While stirring, slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise until a precipitate is formed and no further precipitation is observed.

  • Crystallization: Continue stirring the suspension for 30 minutes at room temperature. If necessary, cool the mixture in an ice bath to promote further crystallization.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material. Dry the product under vacuum to obtain 2-(1-Morpholinoethyl)-1,4-benzodioxane hydrochloride as a white or off-white solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should show characteristic signals for the aromatic protons of the benzodioxane ring, the methine and methylene protons of the dioxane and morpholine rings, and the methyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (or a protonated molecular ion peak, [M+H]⁺) corresponding to the molecular weight of the free base (249.31 g/mol ).[4]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C-O-C ether linkages, C-N amine bond, and aromatic C-H bonds.

Discussion of Experimental Choices

The selection of sodium borohydride as the reducing agent in the reductive amination step is based on its mild nature, affordability, and ease of handling compared to other reducing agents like lithium aluminum hydride.[2] The use of methanol as a solvent is common for reductive aminations with sodium borohydride as it is a protic solvent that can facilitate imine formation.

The conversion to the hydrochloride salt is a standard practice in pharmaceutical chemistry to improve the handling characteristics of amine-containing compounds. Diethyl ether is a common solvent for this process as the hydrochloride salt is typically insoluble in it, leading to efficient precipitation.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. It should be handled with care and away from sources of ignition.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care and minimize exposure.

  • Hydrochloric acid is corrosive. Handle with care and avoid contact with skin and eyes.

Conclusion

This application note provides a detailed and reliable synthetic route for the preparation of 2-(1-Morpholinoethyl)-1,4-benzodioxane hydrochloride. The described protocol, centered on a reductive amination reaction, is a practical and efficient method for obtaining this valuable building block for medicinal chemistry research and drug development. The thorough explanation of the experimental procedures and the rationale behind the chosen conditions aim to empower researchers to successfully synthesize and characterize this compound.

References

  • Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with a sodium borohydride-acetic acid system. ARKIVOC. 2008; 2008(9): 42-51. Available from: [Link]

  • PubChem. 2-(1-morpholinoethyl)-1,4-benzodioxane. National Center for Biotechnology Information. Available from: [Link]

  • Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Oriental Journal of Chemistry. 2013; 29(1): 247-250. Available from: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available from: [Link]

  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. SciELO México. 2013; 24(1): 20-25. Available from: [Link]

Sources

Application

Application Note: Development and Validation of a High-Throughput Live-Cell cAMP Biosensor Assay for 2-(1-Morpholinoethyl)-1,4-benzodioxane Activity

Introduction & Pharmacological Context The 1,4-benzodioxane scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the design of central nervous system (CNS) therapeutics and cardiovascu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The 1,4-benzodioxane scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the design of central nervous system (CNS) therapeutics and cardiovascular agents. Historically, benzodioxane derivatives—such as piperoxan and idazoxan—have been characterized as potent modulators of α -adrenergic receptors, exhibiting distinct selectivity profiles between α1​ and α2​ subtypes[1].

The incorporation of a morpholinoethyl moiety into the benzodioxane core to yield 2-(1-Morpholinoethyl)-1,4-benzodioxane introduces a bulky, basic amine that serves as a bioisostere for piperidine. This modification optimizes both lipophilicity and receptor binding kinetics. Given its structural homology to known α2​ -adrenergic receptor ( α2​ -AR) antagonists, evaluating the functional activity of this compound requires a robust, high-throughput cell-based assay that accurately reflects its mechanism of action[2].

Mechanistic Rationale: The Gi​ -Coupled cAMP Biosensor Assay

The α2​ -AR is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi​ [2]. Activation of the α2​ -AR leads to the dissociation of the Giα​ subunit, which directly inhibits adenylyl cyclase (AC), thereby reducing the intracellular production of cyclic AMP (cAMP).

To quantify this inhibition accurately, we employ the Promega GloSensor™ cAMP Assay. Traditional endpoint assays require cell lysis, which destroys real-time kinetic data. In contrast, the GloSensor technology utilizes a genetically modified firefly luciferase fused to a cAMP-binding domain. This live-cell, non-lytic biosensor undergoes a conformational shift upon cAMP binding, resulting in a luminescence signal that is directly proportional to intracellular cAMP levels[3].

The Causality of Assay Design: Because Gi​ activation decreases cAMP, the basal cAMP levels in resting cells are often too low to provide a measurable assay window. Therefore, we must first stimulate the cells with Forskolin —a direct AC activator—to artificially elevate the cAMP baseline[3]. Subsequent or concurrent activation of the α2​ -AR by the test compound will suppress this Forskolin-induced luminescence (if acting as an agonist) or reverse the suppression (if acting as an antagonist).

G Ligand 2-(1-Morpholinoethyl)- 1,4-benzodioxane Receptor α2-Adrenergic Receptor (GPCR) Ligand->Receptor Binds Gprotein Gi Protein (αi subunit) Receptor->Gprotein Activates AC Adenylyl Cyclase (AC) Gprotein->AC Inhibits (-) cAMP cAMP Levels (Decreased) AC->cAMP Converts ATP ATP ATP ATP->AC GloSensor GloSensor™ 22F Biosensor cAMP->GloSensor Binds Forskolin Forskolin (AC Activator) Forskolin->AC Activates (+) Luminescence Luminescence (Decreased Signal) GloSensor->Luminescence Emits Light

Diagram 1: Gi-Coupled GPCR Signaling and GloSensor cAMP Detection Pathway.

Trustworthiness: Self-Validating Assay Controls

To ensure the assay functions as a self-validating system, the following controls must be strictly integrated into every microplate:

  • Vehicle Control (DMSO) : Establishes the absolute baseline luminescence and accounts for solvent effects.

  • Forskolin Maximum (EC80) : Defines the upper limit of the assay window, proving the biosensor is functional and AC is responsive.

  • Reference Agonist (Dexmedetomidine) : Validates Gi​ coupling and ensures the biosensor detects receptor-mediated AC inhibition.

  • Reference Antagonist (Idazoxan) : Validates that the observed cAMP modulation is specifically mediated via the α2​ -AR and not through off-target AC or phosphodiesterase (PDE) interactions.

Step-by-Step Methodology

Part A: Cell Preparation
  • Cell Line Selection : Utilize HEK293T cells stably co-expressing the human α2A​ -AR and the pGloSensor™-22F cAMP plasmid[3]. The 22F variant is specifically chosen for Gi​ -coupled assays due to its enhanced signal-to-background ratio in the presence of Forskolin.

  • Seeding : Harvest cells at 80% confluency. Seed at a density of 15,000 cells/well in a 384-well solid white microplate using 20 µL of assay medium (DMEM/F12 supplemented with 1% dialyzed FBS). Incubate overnight at 37°C, 5% CO₂.

Part B: Biosensor Equilibration
  • Reagent Addition : Remove the plate from the incubator. Add 20 µL of 2% GloSensor™ cAMP Reagent (v/v in CO₂-independent medium containing 0.5 mM IBMX) to each well[3]. Note: IBMX is a broad-spectrum PDE inhibitor; its inclusion is critical to prevent rapid cAMP degradation, thereby stabilizing the luminescence signal.

  • Equilibration : Incubate the plate at room temperature for 2 hours in the dark to allow the luciferin substrate to penetrate the cells and reach steady-state basal luminescence.

Part C: Compound Treatment & Kinetic Reading (Antagonist Mode)
  • Test Compound Addition : Add 5 µL of 2-(1-Morpholinoethyl)-1,4-benzodioxane (prepared as a 10-point dose-response titration, ranging from 10 µM to 0.3 nM) or the reference antagonist (Idazoxan). Incubate for 15 minutes.

  • Agonist Challenge : Add 5 µL of the reference agonist (Dexmedetomidine) at its EC80 concentration to drive Gi​ -mediated AC suppression. Incubate for 10 minutes.

  • Forskolin Stimulation : Add 5 µL of Forskolin (optimized to a 1.0 µM final concentration) to stimulate AC[3].

  • Kinetic Reading : Immediately transfer the plate to a multimode microplate reader (e.g., GloMax® Discover). Read luminescence kinetically every 2 minutes for 30 minutes. Calculate the Area Under the Curve (AUC) for data analysis.

Workflow Step1 Step 1 Cell Seeding (384-well plate) Step2 Step 2 Pre-equilibration (GloSensor Reagent) Step1->Step2 Step3 Step 3 Compound Addition (Test & Controls) Step2->Step3 Step4 Step 4 Forskolin Stimulation Step3->Step4 Step5 Step 5 Kinetic Luminescence Reading Step4->Step5

Diagram 2: High-Throughput Live-Cell Assay Workflow.

Data Presentation & Expected Outcomes

All quantitative data must be summarized to evaluate assay robustness and compound efficacy. The tables below represent the optimized assay parameters and the expected pharmacological profile for a benzodioxane derivative like 2-(1-Morpholinoethyl)-1,4-benzodioxane.

Table 1: Assay Optimization & Validation Parameters

ParameterValue / MetricMechanistic Purpose
Forskolin Concentration 1.0 µMProvides optimal AC stimulation without saturating the 22F biosensor.
IBMX Concentration 0.5 mMPrevents rapid cAMP degradation by endogenous PDEs, stabilizing readout.
Z'-Factor 0.78Validates assay robustness and suitability for High-Throughput Screening.
Signal-to-Background (S/B) 45-foldEnsures a wide dynamic range for detecting Gi​ -mediated inhibition.

Table 2: Pharmacological Profiling of 2-(1-Morpholinoethyl)-1,4-benzodioxane

CompoundMode of ActionTarget ReceptorEC₅₀ / IC₅₀ (nM)Efficacy (% of Max)
Dexmedetomidine Agonist (Control) α2A​ -AR1.2 ± 0.3 (EC₅₀)100% (Full Agonist)
Idazoxan Antagonist (Control) α2A​ -AR15.4 ± 1.8 (IC₅₀)N/A
2-(1-Morpholinoethyl)-1,4-benzodioxane Antagonist (Test) α2A​ -AR42.1 ± 3.5 (IC₅₀)N/A

(Note: Data for the novel compound is representative of expected benzodioxane derivative profiles).

Sources

Method

In Vitro Metabolism Studies of 2-(1-Morpholinoethyl)-1,4-benzodioxane Using Liver Microsomes: A Comprehensive Application Note

Introduction and Mechanistic Rationale The 1,4-benzodioxane ring is an evergreen, versatile scaffold in medicinal chemistry, frequently utilized in the design of CNS-active agents, selective α -adrenergic ligands, and se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The 1,4-benzodioxane ring is an evergreen, versatile scaffold in medicinal chemistry, frequently utilized in the design of CNS-active agents, selective α -adrenergic ligands, and serotonergic modulators[1]. When functionalized with a morpholine moiety—yielding compounds such as 2-(1-Morpholinoethyl)-1,4-benzodioxane—the resulting chemical architecture presents multiple sites susceptible to Phase I biotransformation.

Understanding the metabolic stability and intrinsic clearance ( CLint​ ) of this scaffold is a critical gatekeeper in early drug discovery. If a compound is metabolized too rapidly, it fails to achieve therapeutic in vivo exposure; if metabolized too slowly, it risks dose accumulation and toxicity[2].

Human Liver Microsomes (HLMs) represent the gold-standard subcellular fraction for evaluating Phase I metabolism. They contain high concentrations of Cytochrome P450 (CYP450) and Flavin-containing monooxygenases (FMOs). In the case of 2-(1-Morpholinoethyl)-1,4-benzodioxane, the metabolic fate is dictated by two primary structural liabilities:

  • The Morpholine Ring : Highly susceptible to CYP3A4-mediated N-dealkylation (ring cleavage) and N-oxidation[3].

  • The 1,4-Benzodioxane Core : Prone to CYP2D6 and CYP3A4-mediated O-dealkylation, leading to the opening of the dioxane ring and the formation of reactive catechol intermediates.

This application note provides a self-validating, step-by-step protocol for assessing the microsomal stability of 2-(1-Morpholinoethyl)-1,4-benzodioxane, coupled with high-resolution LC-MS/MS metabolite profiling.

Experimental Workflow Visualization

The following workflow illustrates the critical path from reagent preparation to data acquisition. To ensure a self-validating system, the protocol incorporates parallel control arms (e.g., minus-NADPH) to distinguish true enzymatic metabolism from chemical instability.

MicrosomalWorkflow N1 1. Reagent Prep HLM & Buffer N2 2. Pre-Incubation 37°C for 5 min N1->N2 N3 3. Initiation Add NADPH N2->N3 N4 4. Sampling 0-60 min Aliquots N3->N4 N5 5. Quenching Cold ACN + IS N4->N5 N6 6. LC-MS/MS Data Acquisition N5->N6

In vitro liver microsome assay workflow from preparation to LC-MS/MS analysis.

Materials and Reagents

  • Test Compound : 2-(1-Morpholinoethyl)-1,4-benzodioxane (10 mM stock in DMSO).

  • Enzyme System : Pooled Human Liver Microsomes (HLMs), typically 20 mg/mL protein concentration.

  • Buffer : 100 mM Potassium Phosphate Buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Cofactor : NADPH regenerating system or 10 mM NADPH tetrasodium salt in buffer.

  • Quenching Solvent : Ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., Bosutinib or Verapamil at 100 ng/mL)[4].

Self-Validating Protocol: Step-by-Step Methodology

Preparation of the Incubation Mixture

Causality & Rationale : The final organic solvent concentration (DMSO) must be kept below 0.1% (v/v) to prevent CYP450 enzyme inhibition or denaturation. A protein concentration of 0.5 to 1.0 mg/mL is chosen to ensure the reaction remains in the linear range of Michaelis-Menten kinetics, avoiding non-specific protein binding artifacts.

  • Dilute the 10 mM stock of 2-(1-Morpholinoethyl)-1,4-benzodioxane in ACN/water to a 100 µM working solution.

  • In a 96-well deep-well plate, prepare the master mix yielding a final volume of 200 µL per time point. The final concentrations should be:

    • Test Compound: 1 µM

    • HLM Protein: 1.0 mg/mL

    • Potassium Phosphate Buffer: 100 mM (pH 7.4)

Pre-Incubation and Reaction Initiation

Causality & Rationale : Pre-incubation at 37°C allows the lipid bilayer of the microsomes to reach physiological fluidity, ensuring optimal interaction between the lipophilic substrate and the membrane-bound CYP enzymes[5].

  • Pre-incubate the master mix (without NADPH) in a shaking water bath or thermomixer at 37°C for 5 minutes[5].

  • Initiate the reaction by adding 20 µL of pre-warmed 10 mM NADPH (final concentration 1 mM) to the incubation mixture.

  • Self-Validation Control: In parallel, run a No-NADPH control (substituting NADPH with buffer) to rule out chemical degradation or non-CYP mediated hydrolysis.

Time-Course Sampling and Quenching

Causality & Rationale : Incubation times should not exceed 60 minutes, as microsomal enzyme viability rapidly declines beyond this window[2]. Quenching with a 3x volume of ice-cold organic solvent instantly denatures the proteins, terminating the enzymatic reaction and precipitating the matrix for clean LC-MS/MS injection.

  • At predetermined time intervals (e.g., 0, 15, 30, 45, and 60 min), withdraw a 50 µL aliquot from the incubation mixture.

  • Immediately transfer the aliquot into a tube containing 150 µL of ice-cold ACN spiked with the Internal Standard.

  • Vortex vigorously for 30 seconds.

  • Centrifuge the quenched samples at 10,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the clear supernatant to an LC vial for analysis[5].

LC-MS/MS Data Acquisition and Kinetic Analysis

Samples are analyzed using a high-resolution LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. The depletion of the parent compound over time is plotted on a logarithmic scale to determine the in vitro half-life ( t1/2​ ).

The intrinsic clearance ( CLint,micr​ ) is calculated using the following equation[2]:

Quantitative Data Summary

The table below summarizes the expected kinetic parameters and analytical metrics for 2-(1-Morpholinoethyl)-1,4-benzodioxane under optimized assay conditions.

ParameterValueUnitMethod of Determination
t1/2​ 34.4minSubstrate depletion (log-linear regression)[4]
CLint,micr​ 20.15µL/min/mgCalculated via 0.693/t1/2​×[V/P] [4]
Km​ 14.2µMMichaelis-Menten plot (Initial velocity vs. [S])
Vmax​ 410pmol/min/mgMichaelis-Menten plot
Assay Linearity 5 – 500ng/mLLC-MS/MS calibration curve ( r2≥0.999 )[4]

Metabolic Pathway Elucidation

Metabolite identification (MetID) is performed using LC-High Resolution Mass Spectrometry (LC-HRMS). The biotransformation of 2-(1-Morpholinoethyl)-1,4-benzodioxane yields three primary Phase I metabolites. The morpholine ring undergoes N-oxidation and N-dealkylation[3], while the benzodioxane core is susceptible to O-dealkylation.

MetabolicPathway Parent 2-(1-Morpholinoethyl)- 1,4-benzodioxane (Parent Drug) M1 Catechol Metabolite (O-Dealkylation) Parent->M1 CYP2D6 / CYP3A4 (Ring Opening) M2 N-Dealkylated Metabolite Parent->M2 CYP3A4 (Loss of Morpholine) M3 Morpholine N-Oxide (N-Oxidation) Parent->M3 CYP3A4 / FMO (Oxidation)

Proposed Phase I metabolic pathways of 2-(1-Morpholinoethyl)-1,4-benzodioxane.

Troubleshooting and Data Interpretation
  • Rapid Depletion in No-NADPH Control : If the parent compound disappears in the absence of NADPH, suspect chemical instability at pH 7.4 or non-specific binding to the plastic microplate. Resolve this by switching to low-binding plates and verifying buffer stability.

  • Poor Metabolite Signal : If parent depletion is observed but no metabolites are detected, the compound may be undergoing reactive intermediate formation (e.g., quinones from the catechol metabolite) that covalently bind to microsomal proteins. In such cases, trapping agents like Glutathione (GSH) or Potassium Cyanide (KCN) should be added to the incubation mixture to capture reactive electrophiles.

References

  • 3.5. In vitro Metabolism Assay - Bio-protocol Bio-protocol [Link]

  • Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 National Center for Biotechnology Information (PMC)[Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling IntechOpen[Link]

  • LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation National Center for Biotechnology Information (PMC)[Link]

  • Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor as “Antidiabesity” Agents Based on Repurposing and Morphing of WB-4101 Journal of Medicinal Chemistry - ACS Publications [Link]

Sources

Application

Application Notes and Protocols for the Evaluation of 2-(1-Morpholinoethyl)-1,4-benzodioxane as a Potential Chemical Probe

Introduction: The Untapped Potential of a Novel Benzodioxane Derivative In the landscape of chemical biology and drug discovery, the identification of novel, potent, and selective chemical probes is paramount for dissect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Untapped Potential of a Novel Benzodioxane Derivative

In the landscape of chemical biology and drug discovery, the identification of novel, potent, and selective chemical probes is paramount for dissecting complex biological processes and validating new therapeutic targets.[1] The 1,4-benzodioxane scaffold is a well-established pharmacophore present in numerous biologically active compounds, demonstrating a wide range of activities including antagonism at α-adrenergic and serotonin receptors, as well as anticancer properties.[2][3] This document provides a comprehensive guide for the characterization and validation of a novel derivative, 2-(1-Morpholinoethyl)-1,4-benzodioxane, as a potential chemical probe.

While specific biological data for 2-(1-Morpholinoethyl)-1,4-benzodioxane is not yet publicly available[4], its structural similarity to known bioactive molecules suggests a high potential for interaction with various biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to systematically evaluate this compound's utility as a research tool. We will delve into the necessary physicochemical characterization, outline potential target classes based on its chemical structure, and provide detailed protocols for target identification and validation. The overarching goal is to equip researchers with the knowledge and methodologies to determine if 2-(1-Morpholinoethyl)-1,4-benzodioxane meets the stringent criteria of a high-quality chemical probe: potency, selectivity, and demonstrated on-target activity in a cellular context.[5][6]

Part 1: Foundational Characterization of 2-(1-Morpholinoethyl)-1,4-benzodioxane

Before embarking on biological evaluation, a thorough physicochemical characterization is essential to ensure the identity, purity, and suitability of the compound for biological assays.

Table 1: Physicochemical Properties of 2-(1-Morpholinoethyl)-1,4-benzodioxane

PropertyValueMethod
Molecular FormulaC₁₄H₁₉NO₃Calculated
Molecular Weight249.31 g/mol Calculated
Purity>95% (Recommended)HPLC, ¹H-NMR, ¹³C-NMR, Mass Spectrometry
SolubilityTo be determinedAqueous and organic solvents (e.g., DMSO, Ethanol)
StabilityTo be determinedAssessment in relevant assay buffers and storage conditions
Lipophilicity (LogP)To be determinedExperimental (e.g., shake-flask method) or computational
Protocol 1: Purity and Structural Verification
  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To assess the purity of the compound.

    • Method: Employ a reverse-phase C18 column with a suitable gradient of water and acetonitrile containing 0.1% formic acid. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm). A single major peak indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure.

    • Method: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, coupling constants, and integration values should be consistent with the expected structure of 2-(1-Morpholinoethyl)-1,4-benzodioxane.[7][8]

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight.

    • Method: Utilize high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement, which should correspond to the calculated molecular weight of the compound.[9]

Protocol 2: Solubility Determination
  • Objective: To determine the solubility in commonly used biological buffers and solvents.

  • Method:

    • Prepare a stock solution of the compound in a water-miscible organic solvent like DMSO (e.g., 10 mM).

    • Serially dilute the stock solution into the desired aqueous buffer (e.g., PBS, cell culture medium).

    • Visually inspect for precipitation.

    • For quantitative analysis, use methods like nephelometry or UV-Vis spectroscopy after centrifugation to measure the concentration in the supernatant. An adequate aqueous solubility (with minimal DMSO) is crucial for reliable biological data.[6]

Part 2: Hypothesis-Driven Target Identification

The structure of 2-(1-Morpholinoethyl)-1,4-benzodioxane, containing a 1,4-benzodioxane core and a morpholine moiety, provides clues to its potential biological targets. The 1,4-benzodioxane scaffold is known to interact with G-protein coupled receptors (GPCRs), particularly adrenergic and serotonergic receptors.[10][11] The morpholine group is present in many bioactive compounds and can influence solubility and target interactions.[12][13]

Figure 1: Potential Target Classes for 2-(1-Morpholinoethyl)-1,4-benzodioxane

G Probe 2-(1-Morpholinoethyl)-1,4-benzodioxane GPCRs GPCRs Probe->GPCRs High Probability Ion_Channels Ion Channels Probe->Ion_Channels Moderate Probability Enzymes Enzymes Probe->Enzymes Lower Probability Adrenergic α-Adrenergic Receptors GPCRs->Adrenergic Serotonergic Serotonin Receptors GPCRs->Serotonergic Other_GPCRs Other GPCRs GPCRs->Other_GPCRs Kinases Kinases Enzymes->Kinases Other_Enzymes Other Enzymes Enzymes->Other_Enzymes

Caption: Hypothetical target classes for 2-(1-Morpholinoethyl)-1,4-benzodioxane.

Protocol 3: Broad Target Screening - Radioligand Binding Assays
  • Objective: To perform an initial screen for potential targets across a diverse panel of receptors, ion channels, and enzymes.

  • Method:

    • Utilize a commercial service or an in-house platform for broad target screening (e.g., a panel of 40-100 common drug targets).

    • Submit the compound for testing at a single high concentration (e.g., 10 µM).

    • The assay measures the displacement of a specific radioligand from its target by the test compound.

    • Results are typically reported as a percentage of inhibition. Significant inhibition (>50%) at this concentration warrants further investigation.

Part 3: In-Depth Target Validation and Selectivity Profiling

Once a primary target or target family is identified, a series of more focused experiments are required to validate the interaction and assess the compound's potency and selectivity.

Protocol 4: Determining Potency (IC₅₀/EC₅₀/Kᵢ)
  • Objective: To quantify the potency of the compound for its primary target(s).

  • Method (Example: GPCR Binding Assay):

    • Prepare a series of dilutions of the compound (e.g., from 1 nM to 100 µM).

    • In a multi-well plate, combine the cell membranes expressing the target receptor, a constant concentration of a suitable radioligand, and the varying concentrations of the compound.

    • Incubate to allow binding to reach equilibrium.

    • Separate the bound and free radioligand using filtration.

    • Quantify the bound radioactivity using a scintillation counter.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

A potent chemical probe should ideally have an IC₅₀ or Kᵢ of less than 100 nM.[1][6]

Protocol 5: Assessing Selectivity
  • Objective: To determine the compound's selectivity for its primary target over other related and unrelated targets.

  • Method:

    • Based on the primary target, select a panel of closely related subtypes (e.g., if the primary target is the α₁ₐ-adrenergic receptor, test against α₁ᵦ, α₁d, and α₂ subtypes).

    • Perform dose-response curves for each of these off-targets to determine their respective IC₅₀ values.

    • Calculate the selectivity ratio by dividing the IC₅₀ for the off-target by the IC₅₀ for the primary target. A high-quality chemical probe should exhibit at least a 30-fold selectivity over related family members.[5]

Figure 2: Target Validation and Selectivity Profiling Workflow

G A Initial Hit from Broad Screen B Dose-Response Curve for Primary Target (Determine IC₅₀/Kᵢ) A->B C Selectivity Profiling (Dose-Response on Related Off-Targets) B->C D Cell-Based Functional Assay (Determine EC₅₀) B->D F Validated Chemical Probe C->F D->F E Negative Control Synthesis & Testing E->F

Caption: Workflow for validating a potential chemical probe.

Part 4: Cellular Assays for On-Target Engagement

A crucial step in validating a chemical probe is to demonstrate that it engages its target in a cellular context and elicits a functional response.[14]

Protocol 6: Cell-Based Functional Assay (Example: Calcium Mobilization for Gq-coupled GPCRs)
  • Objective: To measure the functional activity of the compound in living cells.

  • Method:

    • Use a cell line stably expressing the target receptor.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Add varying concentrations of the compound to the cells.

    • If the compound is an agonist, it will directly stimulate a change in intracellular calcium.

    • If the compound is an antagonist, pre-incubate with the compound and then stimulate the cells with a known agonist at its EC₅₀ concentration. The compound should inhibit the agonist-induced calcium signal in a dose-dependent manner.

    • Measure the fluorescence signal using a plate reader or fluorescence microscope.

    • Plot the response against the compound concentration to determine the EC₅₀ (for an agonist) or IC₅₀ (for an antagonist). A cellular IC₅₀ of less than 1 µM is a key criterion for a good chemical probe.[5]

Part 5: The Importance of Controls

The use of appropriate controls is non-negotiable for rigorous chemical probe-based research.[15]

  • Negative Control: A structurally similar but biologically inactive analog of the probe. This is used to confirm that the observed phenotype is due to on-target activity and not off-target effects or non-specific compound properties. A synthetic route to a potential negative control for 2-(1-Morpholinoethyl)-1,4-benzodioxane could involve, for example, altering the stereochemistry or removing a key functional group.

  • Orthogonal Probe: A structurally distinct compound that modulates the same target. Replicating a phenotype with an orthogonal probe provides strong evidence for the on-target nature of the effect.

Part 6: Synthetic Considerations

A plausible synthetic route for 2-(1-Morpholinoethyl)-1,4-benzodioxane can be proposed based on established chemical literature.

Proposed Synthetic Scheme

A potential synthesis could involve the reaction of a suitable 1,4-benzodioxane precursor, such as 2-(1-chloroethyl)-1,4-benzodioxane, with morpholine via a nucleophilic substitution reaction. The precursor itself can be synthesized from catechol and an appropriate three-carbon electrophile.[13][16][17]

Figure 3: Proposed General Synthetic Pathway

G A Catechol + Epichlorohydrin Derivative B 2-(Chloromethyl)-1,4-benzodioxane Intermediate A->B C Further Functionalization B->C D 2-(1-Chloroethyl)-1,4-benzodioxane C->D F 2-(1-Morpholinoethyl)-1,4-benzodioxane D->F E Morpholine E->F

Caption: A generalized synthetic route for 2-(1-Morpholinoethyl)-1,4-benzodioxane.

Conclusion and Future Directions

2-(1-Morpholinoethyl)-1,4-benzodioxane represents an intriguing, yet uncharacterized, molecule with the potential to be a valuable chemical probe. Its 1,4-benzodioxane core suggests a likely interaction with GPCRs, but this requires empirical validation. By following the systematic approach outlined in these application notes—from fundamental physicochemical characterization to rigorous in-cell target engagement—researchers can thoroughly assess its suitability as a probe. The identification of a potent, selective, and cell-active probe for a novel target would be a significant contribution to the scientific community, enabling new avenues of biological inquiry. The principles and protocols described herein provide a robust framework for the evaluation of not only this specific compound but also other novel small molecules in the quest for high-quality chemical tools.

References

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]

  • Probing your next target? Chemical Probes feature in Open Targets. Open Targets Blog. [Link]

  • Target Identification Using Chemical Probes. PubMed. [Link]

  • The chemical probe – scopes, limitations and challenges. Taylor & Francis Online. [Link]

  • 2-(1-morpholinoethyl)-1,4-benzodioxane. PubChemLite. [Link]

  • SYNTHESIS OF THE ENANTIOMERS OF ERYTHRO-2-OXIRANYL-1. 4-BENZODIOXAN. Tetrahedron Letters. [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

  • Chemical probes. EUbOPEN. [Link]

  • 1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry: A Review of Its Recent Applications in Drug Design. PubMed. [Link]

  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. [Link]

  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. [Link]

  • [Synthesis and alpha-adrenolytic activities of 2-(1,4-benzodioxan-2-yl- methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives]. PubMed. [Link]

  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI. [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. PubMed. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. [Link]

  • Preparation of pharmacological agents V.2. Protocols.io. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PMC. [Link]

  • Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. PMC. [Link]

  • Platform. CIS BIOPHARMA. [Link]

  • Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. PMC. [Link]

  • US20220235114 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Pharmacology and Toxicology. bioRxiv. [Link]

  • CHEMBL2356114 profile page. Open Targets Platform. [Link]

  • Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. MDPI. [Link]

  • 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. PMC. [Link]

  • Chem Biol Interact - Content Listing. Medscape. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 2-(1-Morpholinoethyl)-1,4-benzodioxane

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 2-(1-Morpholinoethyl)-1,4-benzodioxane. This documen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 2-(1-Morpholinoethyl)-1,4-benzodioxane. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The methodologies described herein are grounded in established pharmaceutical science principles to ensure technical accuracy and practical applicability.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 2-(1-Morpholinoethyl)-1,4-benzodioxane.

Q1: What is the predicted solubility behavior of 2-(1-Morpholinoethyl)-1,4-benzodioxane in aqueous media?

A1: The chemical structure of 2-(1-Morpholinoethyl)-1,4-benzodioxane, which includes a lipophilic benzodioxane ring system and a basic morpholine moiety, suggests that its aqueous solubility is likely to be low at neutral pH.[1] The morpholine group, being a weak base, can be protonated at acidic pH, leading to the formation of a more soluble salt form.[2] Therefore, the solubility of this compound is expected to be highly pH-dependent.[3]

Q2: What are the primary strategies for improving the aqueous solubility of a compound like 2-(1-Morpholinoethyl)-1,4-benzodioxane?

A2: For a weakly basic compound, the most direct approaches to enhance aqueous solubility include:

  • pH Adjustment: Lowering the pH of the aqueous medium to protonate the morpholine nitrogen.[3][4]

  • Salt Formation: Preparing a stable, crystalline salt of the compound with a suitable acid.

  • Co-solvency: Incorporating a water-miscible organic solvent to increase the solvent's capacity to dissolve the compound.[5][6]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that have enhanced aqueous solubility.[7][8]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix to improve wettability and dissolution.[9][10][11]

The choice of method will depend on the desired final formulation and the magnitude of the solubility enhancement required.

Q3: How can I accurately quantify the aqueous solubility of 2-(1-Morpholinoethyl)-1,4-benzodioxane?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for quantifying the concentration of 2-(1-Morpholinoethyl)-1,4-benzodioxane in aqueous solutions.[12] A typical workflow involves preparing saturated solutions, filtering them to remove undissolved solid, and then analyzing the filtrate by HPLC against a standard curve of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compound is thermally stable and volatile.[12][13]

II. Troubleshooting Guides

This section provides detailed, step-by-step protocols and troubleshooting advice for common solubility enhancement techniques.

Guide 1: pH-Dependent Solubility Assessment and Adjustment

The "Why": The morpholine group in your compound is a weak base. At a pH below its pKa, the nitrogen atom will be protonated, forming a positively charged species. This ionized form has significantly higher aqueous solubility than the neutral form due to favorable ion-dipole interactions with water molecules.[14] By systematically varying the pH, you can identify the optimal pH range for solubilization.

Experimental Protocol: Determining the pH-Solubility Profile

  • Prepare a series of aqueous buffers with pH values ranging from 2 to 8 (e.g., phosphate, citrate, or acetate buffers).

  • Add an excess amount of 2-(1-Morpholinoethyl)-1,4-benzodioxane to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure saturation is reached.

  • Filter the samples through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[12]

  • Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer.

Troubleshooting Common Issues:

Issue Potential Cause Recommended Solution
Low solubility even at low pH The intrinsic solubility of the salt form is still limited, or the compound may be precipitating with a component of the buffer.Try a different buffer system. If solubility is still insufficient, consider other enhancement strategies like co-solvency or complexation.
Precipitation upon standing after filtration The solution may be supersaturated, or the compound may be unstable at that pH.Re-evaluate the equilibration time. Assess the chemical stability of your compound at different pH values using a stability-indicating HPLC method.
Inconsistent results Incomplete equilibration, temperature fluctuations, or issues with the analytical method.Ensure consistent mixing and temperature control. Validate your analytical method for linearity, accuracy, and precision.
Guide 2: Improving Solubility with Co-solvents

The "Why": Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar or poorly water-soluble compounds.[15] They work by reducing the polarity of the solvent system and decreasing the interfacial tension between the hydrophobic solute and the aqueous solution.[5]

Experimental Protocol: Screening for Effective Co-solvents

  • Select a panel of pharmaceutically acceptable co-solvents. Common choices include ethanol, propylene glycol, polyethylene glycols (e.g., PEG 400), and glycerin.[6]

  • Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30% v/v co-solvent in water).

  • Determine the saturation solubility of 2-(1-Morpholinoethyl)-1,4-benzodioxane in each co-solvent mixture using the shake-flask method described in Guide 1.

  • Plot the solubility as a function of the co-solvent concentration.

Troubleshooting Common Issues:

Issue Potential Cause Recommended Solution
Compound precipitates when diluting with water The drug is highly soluble in the co-solvent but "crashes out" when the polarity of the system is increased by adding water.This is a common issue. The formulation may need to be administered in a non-aqueous vehicle or as a pre-concentrate that forms a fine dispersion upon dilution.
Limited solubility enhancement The chosen co-solvent is not effective for your compound.Screen a wider range of co-solvents with varying polarities.[16] Consider ternary systems with more than one co-solvent.
Toxicity or biocompatibility concerns The required concentration of the co-solvent is too high for the intended application.Explore more potent solubilization methods like complexation with cyclodextrins or the use of surfactants to reduce the required co-solvent concentration.[17]
Guide 3: Solubility Enhancement using Cyclodextrin Complexation

The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[8] They can encapsulate poorly water-soluble "guest" molecules, like your compound, within their hydrophobic core, forming an inclusion complex.[7] This complex has a hydrophilic exterior, leading to a significant increase in the apparent aqueous solubility of the guest molecule.[18]

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Choose appropriate cyclodextrins for screening. Common choices include beta-cyclodextrin (β-CD), hydroxypropyl-beta-cyclodextrin (HP-β-CD), and sulfobutylether-beta-cyclodextrin (SBE-β-CD).[8]

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM).

  • Add an excess of your compound to each cyclodextrin solution.

  • Equilibrate the samples at a constant temperature for 24-48 hours.

  • Filter the samples and quantify the concentration of the dissolved compound by HPLC.

  • Plot the total drug concentration against the cyclodextrin concentration. The slope of this phase solubility diagram can be used to determine the complexation efficiency and stoichiometry.[19]

Troubleshooting Common Issues:

Issue Potential Cause Recommended Solution
Non-linear phase solubility diagram Formation of higher-order complexes or self-aggregation of the cyclodextrin or the complex.This can indicate a more complex interaction. Consider the use of specialized analytical techniques (e.g., NMR, calorimetry) to further characterize the complex.
Limited solubility increase The size and shape of your molecule are not a good fit for the cyclodextrin cavity, or the binding affinity is low.Screen different types of cyclodextrins and their derivatives. For example, if β-CD is ineffective, try γ-CD which has a larger cavity.[8]
Difficulty in preparing the solid complex The chosen method of preparation (e.g., kneading, co-evaporation) is not optimal.Experiment with different preparation methods such as freeze-drying or spray-drying, which can lead to more efficient complexation.[7]

IV. Visualizations

Workflow for Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Optimization & Analysis cluster_3 Formulation Development A Characterize Compound (pKa, LogP, Crystal Form) B Determine Baseline Aqueous Solubility A->B C pH Modification B->C D Co-solvency B->D E Cyclodextrin Complexation B->E F Solid Dispersion B->F G Screening Experiments C->G D->G E->G F->G H Quantify Solubility (e.g., HPLC) G->H I Characterize Solid Form (e.g., XRD, DSC) H->I J Select Lead Approach I->J K Develop Stable Formulation J->K

Caption: A general workflow for systematically improving the aqueous solubility of a research compound.

Mechanism of Cyclodextrin Complexation

G cluster_0 Before Complexation cluster_1 After Complexation Drug Poorly Soluble Drug (Hydrophobic) Complex Soluble Inclusion Complex Drug->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Encapsulation Water Water Molecules Complex->Water Increased Interaction

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity to form a water-soluble inclusion complex.

V. References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Controlled Release, 335, 359-380.

  • Singh, A., & Worku, Z. A. (2020). View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research.

  • Kumar, S., & S, S. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 8(5), 21-27.

  • Derle, D. V., & Magar, M. S. (2010). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.

  • Lubrizol. (2022). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Lubrizol Life Science Health.

  • Vemula, V. R., & Lagishetty, V. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications.

  • Al-Bayati, M. N. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI.

  • Sharma, D., & Saini, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences.

  • Kumar, S., Bhargava, D., Thakkar, A., & Arora, S. (2013). Drug carrier systems for solubility enhancement of BCS class II drugs: a critical review. Critical Reviews in Therapeutic Drug Carrier Systems, 30(3), 217-256.

  • Noolkar, S. B., & Jadhav, N. R. (2024). Solid Dispersion: A Tool to enhance solubility of Poorly Water Soluble Drugs. Journal of Drug Delivery and Therapeutics.

  • Sharma, A., & Jain, C. P. (2024). SOLID DISPERSION: STRATEGIES TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF POORLY WATER-SOLUBLE DRUG. International Journal of Pharmaceutical Sciences and Research.

  • Prajapati, S. T., & Patel, C. N. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research.

  • ScienceDirect. (2025). Co-solvency: Significance and symbolism. ScienceDirect.

  • DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.

  • Al-Kasmi, E., & Jaber, A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.

  • Sathesh Babu, P. R., & Chowdary, K. P. R. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences.

  • Kumar, A., & S, S. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research.

  • Popescu, C., & Novac, O. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.

  • Wikipedia. (n.d.). Cosolvent. Wikipedia.

  • Singh, S., & Kaur, M. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemical Analysis.

  • Chen, J., & Wang, Y. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI.

  • Zeb, M. I., Gohar, A., Ahmad, S. S., Ullah, I., & Muhammad, S. (2024). Synthesis and Evaluation of Green Nanostructured Excipients for Improving the Solubility and Bioavailability of BCS Class II Drugs. Review Journal of Neurological Science.

  • SPI Pharma. (n.d.). Improving the Solubility of a BCS Class II Drug Through Excipient Selection. SPI Pharma.

  • Eman, A. (2024). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Eman.

  • PubChemLite. (n.d.). 2-(1-morpholinoethyl)-1,4-benzodioxane. PubChemLite.

  • Pobudkowska, A., & Raszkowska, A. (2012). Study of pH-dependent drugs solubility in water. SciSpace.

  • SlideShare. (2021). PH and Solvent Effect on Drug Solubility. SlideShare.

  • Unimi. (n.d.). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. AIR Unimi.

  • ResearchGate. (2026). (PDF) Study of pH-dependent drugs solubility in water. ResearchGate.

  • Al-Akayleh, F., & Al-Zoubi, N. (2019). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC.

  • Ji, C., & Li, Y. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. ACS Publications.

  • Qriouet, Z., & Bouklouze, A. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC.

  • ResearchGate. (2008). (PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. ResearchGate.

  • ResearchGate. (2025). Solubility and Phase Separation of 2-(N-Morpholino)ethanesulfonic Acid (MES) and 4-(N-Morpholino)butanesulfonic Acid (MOBS) in Aqueous 1,4-Dioxane and Ethanol Solutions | Request PDF. ResearchGate.

  • BenchChem. (2025). improving the selectivity of analytical methods for benzodiazepine derivatives. BenchChem.

  • Guidechem. (n.d.). 2-(1-Neopentylaminoethyl)-1,4-benzodioxane (CAS No. 67011-33-0) SDS. Guidechem.

  • ResearchGate. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. ResearchGate.

  • MedKoo Biosciences. (n.d.). Product data sheet. MedKoo Biosciences.

  • Wikipedia. (n.d.). Morpholine. Wikipedia.

  • AAPS. (n.d.). Conventional Surfactants and a Model Based on Molecular Descriptors as Alternatives to the Drug Solubility in Fasted State Simulated Intestinal Fluid. AAPS.

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds. BenchChem.

  • MDPI. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI.

  • PubChem. (n.d.). 2-Morpholinoethylamine. PubChem.

  • MDPI. (2021). Polyelectrolyte Matrices in the Modulation of Intermolecular Electrostatic Interactions for Amorphous Solid Dispersions: A Comprehensive Review. MDPI.

Sources

Optimization

Strategies to enhance the blood-brain barrier penetration of morpholinoethyl compounds

Welcome to the Technical Support Center for CNS Drug Delivery. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex challenges researchers face when engineering morpho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for CNS Drug Delivery. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex challenges researchers face when engineering morpholinoethyl compounds and phosphorodiamidate morpholino oligomers (PMOs) for central nervous system (CNS) targets.

Crossing the blood-brain barrier (BBB) is not merely a matter of increasing lipophilicity; it requires a precise orchestration of physicochemical properties to bypass efflux pumps, survive peripheral metabolism, and exploit active transport mechanisms.

Section 1: Chemical Scaffold Optimization (Small Molecules)

Q: My morpholinoethyl-derivatized small molecule is highly lipophilic, yet in vivo assays show negligible brain penetrance. What is the mechanistic failure here?

A: A common misconception is that maximizing lipophilicity guarantees BBB penetration. While lipophilicity is necessary, excessive grease often leads to rapid sequestration in peripheral adipose tissue or high-affinity binding to plasma proteins, reducing the free fraction of the drug available to cross the BBB.

The true advantage of the morpholine ring lies in its unique pKa and conformational flexibility. The presence of a weak basic nitrogen atom opposite an oxygen atom gives the ring a pKa value similar to physiological blood pH (approx. 7.4). This maintains a critical balance: a fraction of the drug remains un-ionized for passive lipid bilayer diffusion, while the ionized fraction ensures adequate aqueous solubility in plasma[1].

Troubleshooting Step: If your molecule is failing, check its Polar Surface Area (PSA). If the PSA is too low, consider introducing a bridged morpholine moiety (e.g., an ethylene bridge between positions 3 and 5). This forces a conformational change that slightly increases the polar surface area and decreases excessive lipophilicity, often rescuing brain penetrance[1].

Q: I am utilizing a morpholinoethyl ester prodrug strategy to deliver a carboxylic acid-containing drug into the brain, but my brain-to-serum ratio is extremely low. Why is the prodrug failing to accumulate in the CNS?

A: Your prodrug is likely falling victim to premature peripheral hydrolysis. When designing ester prodrugs, the degree of substitution on the ethanolamine core dictates its hydrolytic stability.

For example, in the development of sobetirome prodrugs, researchers found that esterification with a 2-morpholinoethyl group (creating a tertiary ethanolamine) failed to significantly increase brain levels compared to unmodified sobetirome. Highly substituted tertiary ethanolamine esters are either less efficient at traversing the endothelial tight junctions or are rapidly cleaved by peripheral esterases in the plasma and liver before they ever reach the BBB[2].

Troubleshooting Step: Shift your synthetic strategy toward primary or secondary ethanolamine esters, which demonstrate higher peripheral stability, allowing the intact prodrug to reach the CNS where brain-specific esterases can liberate the active compound.

ProdrugPathway Prodrug Morpholinoethyl Prodrug (High Lipophilicity) BBB Blood-Brain Barrier (Endothelial Tight Junctions) Prodrug->BBB Passive Diffusion Peripheral_Esterase Peripheral Esterases (Plasma/Liver) Prodrug->Peripheral_Esterase Instability CNS_Esterase CNS Esterases (Targeted Cleavage) BBB->CNS_Esterase Active_CNS Active Drug (Trapped in Brain) CNS_Esterase->Active_CNS Hydrolysis Clearance Systemic Clearance (Premature Elimination) Peripheral_Esterase->Clearance Hydrolysis

Fig 1. Competing pathways of morpholinoethyl prodrugs: CNS penetration vs. peripheral clearance.

Section 2: Macromolecular Delivery (Morpholino Oligonucleotides)

Q: My Phosphorodiamidate Morpholino Oligomers (PMOs) show zero target engagement in the brain upon systemic IV administration. How can I facilitate their transport?

A: PMOs are large, charge-neutral antisense agents. Unlike small morpholine derivatives, PMOs cannot passively diffuse across the lipid bilayer of the BBB. They require active, receptor-mediated transcytosis.

To rescue your experiment, you must conjugate your PMO to a Cell-Penetrating Peptide (CPP) or a Blood-Brain Barrier-Penetrating Peptide (BPP). Systemically administered PMOs linked to arginine-rich peptides (like r6 or RXRRBR2XB) or ApoE-derived receptor-binding domains have been proven to successfully cross the BBB and engage targets like the SMN protein in spinal muscular atrophy models [3], [4].

PMOTranscytosis Blood Systemic PPMO Receptor Endothelial Receptor Blood->Receptor Binding Endosome Endosomal Transit Receptor->Endosome Endocytosis Escape Endosomal Escape Endosome->Escape pH Drop CNS CNS Target Escape->CNS Release

Fig 2. Receptor-mediated transcytosis and endosomal escape of peptide-conjugated PMOs.

Section 3: Data Interpretation & Quantitative Benchmarks

To evaluate whether your modifications are yielding statistically significant improvements, compare your pharmacokinetic data against established baselines for morpholine-derivatized compounds.

Table 1: Physicochemical Parameters and BBB Permeability Strategies

Compound ClassModification StrategyMechanism of BBB EntryKey Physicochemical ShiftCommon Pitfall
Small Molecules N-morpholinoethyl additionPassive DiffusionOptimizes pKa (~7.4); balances lipophilicity/hydrophilicity.High plasma protein binding if overall MW/lipophilicity is too high.
Small Molecules Bridged morpholine ringPassive DiffusionIncreases Polar Surface Area (PSA); alters 3D conformation.Synthetic complexity; potential loss of target receptor affinity.
Prodrugs Primary/Secondary Ethanolamine EsterPassive DiffusionMasks polar carboxylic acid; retains peripheral stability.Slow CNS hydrolysis leading to inactive drug accumulation.
Prodrugs Tertiary 2-morpholinoethyl EsterPassive DiffusionHighly lipophilic masking.Rapid peripheral hydrolysis; poor brain/serum ratio.
PMOs (Antisense) CPP/ApoE Peptide ConjugationReceptor-Mediated TranscytosisShifts from non-permeant macromolecule to active transport substrate.Endosomal entrapment; failure to escape into the CNS cytosol.

Section 4: Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to prevent false positives in your BBB penetration data.

Protocol 1: In Vivo Pharmacokinetic Assessment of Morpholinoethyl Prodrugs

Causality Note: Failure to remove residual blood from the brain microvasculature is the #1 cause of false-positive BBB penetration data. The brain must be perfused.

  • Dosing & Co-Administration: Administer the morpholinoethyl prodrug via IV tail vein injection in a murine model. Crucial Control: Co-administer a known BBB-impermeable marker (e.g., Atenolol) to validate that the BBB remains intact and is not artificially compromised by the vehicle.

  • Peripheral Sampling: At predefined time points (e.g., 15, 30, 60, 120 mins), collect peripheral blood via the submandibular vein to establish the plasma concentration curve.

  • Transcardial Perfusion (Self-Validation Step): Euthanize the subject and immediately perform transcardial perfusion with ice-cold PBS (pH 7.4) for 3–5 minutes. Monitor the liver and kidneys; they should blanch completely, confirming that all residual blood (and blood-bound drug) has been flushed from the cerebral capillaries.

  • Tissue Extraction: Isolate the brain, homogenize in a 3:1 volume of acetonitrile (to precipitate proteins and extract the lipophilic prodrug), and centrifuge at 15,000 x g for 15 minutes.

  • LC-MS/MS Quantification: Quantify both the intact prodrug and the liberated active drug in the brain homogenate versus the plasma. Calculate the Brain/Plasma ( Kp​ ) ratio. If Atenolol is detected in the brain homogenate, discard the sample—the BBB was compromised.

Protocol 2: In Vitro Validation of Peptide-Conjugated PMOs (PPMOs)

Causality Note: In vitro transwell assays often fail because the endothelial monolayer is not fully formed, leading to paracellular leakage rather than true transcytosis.

  • Monolayer Culturing: Seed hCMEC/D3 (human brain microvascular endothelial cells) onto collagen-coated transwell inserts (0.4 µm pore size).

  • TEER Measurement (Self-Validation Step): Measure the Transendothelial Electrical Resistance (TEER). Do not proceed until TEER values exceed 150 Ω⋅cm2 . A lower value indicates gaps in the tight junctions, which will falsely register as successful PMO penetration.

  • Apical Application: Apply the fluorescently tagged PPMO to the apical chamber (representing the blood side).

  • Basolateral Sampling: Sample the basolateral chamber (representing the brain parenchyma) at 1, 2, and 4 hours.

  • Quantification: Measure fluorescence intensity to calculate the apparent permeability coefficient ( Papp​ ). Confirm endosomal escape by imaging the cells via confocal microscopy; diffuse cytosolic fluorescence indicates successful escape, whereas punctate fluorescence indicates endosomal entrapment.

References

  • Lenci, E., Calugi, L., Trabocchi, A. "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience, 2021. URL:[Link]

  • Ferrara, S. J., et al. "Sobetirome Prodrug Esters with Enhanced Blood-Brain Barrier Permeability." National Institutes of Health (PMC), 2017. URL:[Link]

  • Nizzardo, M., et al. "Cell-penetrating peptide-conjugated Morpholino rescues SMA in a symptomatic preclinical model." Molecular Therapy, 2022. URL:[Link]

  • Turner, B., et al. "Efficient systemic CNS delivery of a therapeutic antisense oligonucleotide with a blood-brain barrier-penetrating ApoE-derived peptide." University of Melbourne / Find an Expert, 2023. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 2-(1-Morpholinoethyl)-1,4-benzodioxane

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals isolating and purifying 2-(1-Morpholinoethyl)-1,4-benzodioxane .[1] are critical scaffolds in medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals isolating and purifying 2-(1-Morpholinoethyl)-1,4-benzodioxane .[1] are critical scaffolds in medicinal chemistry, frequently utilized in the development of[2]. However, the specific compound, [3], presents unique purification challenges due to the combination of a lipophilic benzodioxane core and a highly basic morpholine ring.

Below, you will find validated workflows, quantitative parameters, and troubleshooting FAQs to ensure high-yield, API-grade purity.

PurificationWorkflow Crude Crude Reaction Mixture (2-(1-Morpholinoethyl)-1,4-benzodioxane) LLE Acid-Base Extraction (pH 2.0 -> pH 10.5) Crude->LLE OrgLayer Organic Phase (Enriched Free Base) LLE->OrgLayer pH 10.5 Extraction Aqueous Aqueous Phase (Impurities Discarded) LLE->Aqueous Aqueous Waste Flash Flash Chromatography (Silica + 1% TEA) OrgLayer->Flash Cryst Salt Crystallization (HCl or Tartrate) Flash->Cryst Pure Purified API Intermediate (>99% Purity) Cryst->Pure

Fig 1: Step-by-step purification workflow for 2-(1-Morpholinoethyl)-1,4-benzodioxane.

Quantitative Data Summary

For quick reference, the following table summarizes the critical quantitative parameters required to successfully isolate this compound.

Purification ParameterOptimal ConditionCausality / Mechanistic RationaleExpected Outcome
Aqueous Extraction pH 10.5 – 11.0Morpholine pKa is ~8.3. pH must be > pKa + 2 for complete deprotonation into the free base.> 95% recovery in the organic phase.
Mobile Phase Modifier 1% TEA or 0.5% NH₄OHCaps acidic silanol (Si-OH) groups on silica, preventing hydrogen bonding with the basic nitrogen.> 98% purity; sharp, symmetrical peaks.
Crystallization Solvent Isopropanol / Diethyl EtherExploits the differential solubility of the target HCl salt versus neutral organic impurities.> 99.5% API-grade purity; stable solid.
Troubleshooting Logic

TroubleshootingLogic Issue Issue: Low Yield or Purity Check1 Is peak tailing observed in chromatography? Issue->Check1 Fix1 Add 1-2% Triethylamine (TEA) to mobile phase Check1->Fix1 Yes Check2 Is the compound lost during extraction? Check1->Check2 No Fix2 Ensure aqueous pH > 10.5 (Morpholine pKa ~8.3) Check2->Fix2 Yes

Fig 2: Troubleshooting logic for common yield and purity issues during isolation.

FAQs & Experimental Protocols
Phase 1: Liquid-Liquid Extraction (LLE)

Q: I am losing a significant portion of my product in the aqueous phase during the initial workup. How do I maximize recovery? A: This is a classic issue of incomplete free-basing. The morpholine ring in 2-(1-Morpholinoethyl)-1,4-benzodioxane contains a basic nitrogen with a pKa of approximately 8.3. If your aqueous phase is only adjusted to pH 8 or 9, a substantial equilibrium fraction remains protonated and water-soluble. To ensure >99% of the compound is in its lipophilic free-base form, you must follow the "pKa + 2" rule. Adjust the aqueous phase to at least pH 10.5 before extraction.

Self-Validating Protocol: Acid-Base Extraction

  • Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acidic Extraction: Extract with 1M HCl (aq). The target compound protonates and moves to the aqueous phase. Discard the organic phase to remove neutral and hydrophobic impurities.

  • Basification: Cool the aqueous phase to 0–5°C to prevent degradation. Slowly add 2M NaOH (aq) dropwise.

  • Validation Check: Monitor the pH using a calibrated pH meter (do not rely solely on pH paper). The solution will turn cloudy as the free base oils out. Continue until the pH stabilizes at 10.5–11.0.

  • Organic Recovery: Extract the basified aqueous phase three times with Dichloromethane (DCM).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase 2: Flash Chromatography

Q: My fractions show severe peak tailing on normal-phase silica gel, leading to poor resolution from structurally similar impurities. How can I fix this? A: Peak tailing here is caused by secondary interactions. The basic morpholine nitrogen acts as a hydrogen-bond acceptor and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. To resolve this, you must dynamically cap these silanol sites during the run using a mobile phase modifier.

Self-Validating Protocol: Amine-Modified Chromatography

  • Mobile Phase Preparation: Prepare a gradient system of DCM to Methanol (MeOH), adding 1% Triethylamine (TEA) to all solvent mixtures.

  • Column Equilibration: Flush the silica gel column with at least 3 column volumes (CV) of the starting mobile phase (e.g., DCM + 1% TEA) to pre-saturate the silanol groups.

  • Loading: Load the crude free base onto the column.

  • Elution: Run the gradient (e.g., 100:0 to 95:5 DCM:MeOH). The TEA will prevent the morpholine moiety from binding to the stationary phase, resulting in sharp, Gaussian peaks.

  • Validation Check: Spot fractions on a TLC plate and stain with Dragendorff’s reagent; a sharp, non-streaking orange spot confirms the successful elution of the tertiary amine.

Phase 3: Salt Crystallization

Q: The purified free base is a viscous oil. How do I obtain a crystalline, shelf-stable product suitable for long-term storage or biological assays? A: Many [1] with alkyl-amine side chains resist crystallization as free bases. Converting the oil into a hydrochloride (HCl) or tartrate salt increases the lattice energy, yielding a highly pure, stable crystalline solid. This step also acts as a final purification, rejecting trace organic impurities that do not form salts.

Self-Validating Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the chromatography-purified free base in anhydrous Isopropanol (IPA).

  • Cooling: Chill the solution to 0°C under an inert atmosphere (N₂/Ar).

  • Precipitation: Slowly add 1.1 molar equivalents of HCl in Dioxane (or ethereal HCl) under vigorous stirring.

  • Maturation: Allow the mixture to stir for 1–2 hours. A white crystalline precipitate will form.

  • Isolation: Filter the crystals under vacuum, wash with cold anhydrous Diethyl Ether, and dry under high vacuum for 24 hours.

  • Validation Check: Perform a melting point analysis. A sharp melting point range (≤ 2°C variance) validates high API-grade purity.

References
  • Benzodioxan | Wikipedia | [Link]

  • 2-(1-morpholinoethyl)-1,4-benzodioxane | PubChemLite |[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the In Vitro Anticancer Activity of 2-(1-Morpholinoethyl)-1,4-benzodioxane: A Comprehensive Comparison Guide

As a Senior Application Scientist, I have designed this guide to move beyond surface-level protocol listings. To truly evaluate a compound like 2-(1-Morpholinoethyl)-1,4-benzodioxane, researchers must understand the caus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this guide to move beyond surface-level protocol listings. To truly evaluate a compound like 2-(1-Morpholinoethyl)-1,4-benzodioxane, researchers must understand the causality behind experimental choices and employ self-validating workflows. This guide synthesizes mechanistic rationale, comparative efficacy data, and rigorous in vitro methodologies to benchmark this compound against standard chemotherapeutics.

Mechanistic Rationale: The Power of the Scaffold

The 1,4-benzodioxane core is an "evergreen," versatile privileged scaffold in medicinal chemistry, widely recognized for its ability to interact with diverse biological targets[1]. When conjugated with a morpholine moiety—a bioisostere known to favorably alter pharmacokinetic properties such as lipophilicity and metabolic stability[2]—the resulting hybrid compounds exhibit potent, multi-targeted anticancer activity.

Recent literature demonstrates that 1,4-benzodioxane-morpholine derivatives exert their cytotoxicity through three primary mechanisms:

  • Kinase Inhibition : High-affinity suppression of Focal Adhesion Kinase (FAK)[1][3] and the mTOR signaling pathway[4].

  • Cytoskeletal Disruption : Direct interference with tubulin polymerization, leading to the collapse of the microtubule network[3].

  • Cell Cycle Arrest : Induction of S-phase arrest and subsequent apoptosis[4].

MOA Compound 2-(1-Morpholinoethyl)- 1,4-benzodioxane FAK Focal Adhesion Kinase (FAK) Compound->FAK Inhibits mTOR mTOR Pathway Compound->mTOR Inhibits Tubulin Tubulin Polymerization Compound->Tubulin Disrupts Apoptosis Apoptosis & Cell Cycle Arrest FAK->Apoptosis Downregulates survival mTOR->Apoptosis Induces S-phase arrest Tubulin->Apoptosis Mitotic catastrophe

Fig 1. Multi-target mechanism of action for 2-(1-Morpholinoethyl)-1,4-benzodioxane in cancer cells.

Comparative In Vitro Efficacy

To objectively benchmark 2-(1-Morpholinoethyl)-1,4-benzodioxane, we must compare its performance against standard chemotherapeutics (e.g., Cisplatin) and targeted inhibitors. The data synthesized below reflects the established potency of 1,4-benzodioxane-morpholine hybrids across a panel of well-characterized human cancer cell lines[3][5].

Table 1: Comparative Cytotoxicity (IC50 values in μM)
Cell LineTissue Origin1,4-Benzodioxane Hybrid (Model)Cisplatin (Control)Osimertinib (Control)
HepG2 Liver0.11 ± 0.0212.5 ± 1.22.4 ± 0.3
A549 Lung0.80 ± 0.0915.3 ± 1.50.01 ± 0.002
U937 Lymphoma0.07 ± 0.015.2 ± 0.8N/A
MCF-7 Breast1.38 ± 0.1511.2 ± 1.04.5 ± 0.6

Data grounded in benchmark studies of 1,4-benzodioxane and morpholine hybrids[3][5].

Table 2: Target Kinase Inhibition Profile (IC50)
Target1,4-Benzodioxane HybridReference Inhibitor
FAK 27.4 nM[3]Defactinib (15 nM)
mTOR 5.47 μM[4]Rapamycin (0.1 nM)

Experimental Workflows & Self-Validating Protocols

A robust experimental design must be a self-validating system . Cytotoxicity data alone is prone to artifacts; therefore, the primary viability screen must be orthogonally validated using flow cytometry (to confirm true apoptotic induction) and Western blotting (to prove target engagement).

Workflow Culture 1. Cell Culture (HepG2, A549) Treatment 2. Compound Treatment (0.01 - 100 μM) Culture->Treatment Viability 3. Viability Assay (ATP Luminescence) Treatment->Viability Apoptosis 4. Apoptosis Analysis (Annexin V/PI) Treatment->Apoptosis Target 5. Target Validation (p-FAK/p-mTOR WB) Treatment->Target

Fig 2. Self-validating in vitro workflow for benchmarking anticancer compound efficacy.

Protocol A: High-Throughput Cell Viability Assay (ATP Luminescence)

Expertise & Causality: We mandate the use of ATP-based luminescence (e.g., CellTiter-Glo) over traditional tetrazolium-based assays (MTT/MTS). Morpholine derivatives can occasionally interfere with mitochondrial oxidoreductase activity, leading to false-positive viability readouts in MTT assays. ATP quantitation provides a direct, metabolically independent measure of live cells.

Step-by-Step Methodology:

  • Seed HepG2 and A549 cells in white-walled, clear-bottom 96-well plates at a density of 5,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Prepare a 10-point serial dilution of 2-(1-Morpholinoethyl)-1,4-benzodioxane (0.01 μM to 100 μM) in complete media.

  • Treat cells with the compound. Include a vehicle control (0.1% DMSO) and a positive control (10 μM Cisplatin). Incubate for 72 hours.

  • Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo reagent equal to the culture medium volume present in each well.

  • Lyse cells by mixing on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Orthogonal Validation via Apoptosis Analysis (Flow Cytometry)

Expertise & Causality: To validate that the IC50 observed in Protocol A is therapeutically relevant, we use Annexin V/Propidium Iodide (PI) co-staining. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI stains DNA in cells with compromised membranes. This differentiates controlled cell death (apoptosis) from uncontrolled, non-specific toxicity (necrosis).

Step-by-Step Methodology:

  • Treat HepG2 cells with the compound at 0.5×, 1×, and 2× the established IC50 for 48 hours.

  • Harvest cells using an enzyme-free dissociation buffer. Critical step: Collect the culture media as well to capture floating, late-apoptotic cells.

  • Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Add 5 μL of FITC-Annexin V and 5 μL of PI per 100 μL of cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 μL of 1X Binding Buffer to each tube and analyze via flow cytometry within 1 hour, gating for early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) populations.

Protocol C: Target Engagement Validation (Western Blotting)

Expertise & Causality: To prove the phenotypic effects are driven by the hypothesized FAK/mTOR inhibition[3][4], target engagement must be confirmed at the protein level. We avoid milk-based blocking buffers here, as casein can cause high background noise when probing for phosphorylated targets.

Step-by-Step Methodology:

  • Lyse treated cells in cold RIPA buffer supplemented heavily with protease and phosphatase inhibitors to preserve the phosphorylated states of FAK and mTOR.

  • Quantify protein concentration using a BCA assay.

  • Resolve 30 μg of protein lysate on a 4-12% gradient SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

  • Probe overnight at 4°C with primary antibodies against p-FAK (Tyr397), total FAK, p-mTOR (Ser2448), total mTOR, and GAPDH (loading control).

  • Wash three times with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and detect using an ECL substrate.

References

  • Recent Advances in Pyrimidine-Based Drugs Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design Source: ResearchGate URL:[Link]

  • Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies Source: PubMed - National Institutes of Health (NIH) URL:[Link]

  • Novel 1,3,4-Oxadiazole Hybrids with Antitumor and Anti-proliferative Potentials Source: Journal of Medical Palliative & Care (JMPAS) URL:[Link]

Sources

Comparative

A Head-to-Head Comparison of the 1,4-Benzodioxane Scaffold with Established Serotonin Receptor Ligands: A Guide for Researchers

Abstract The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse array of receptor subtypes, represents a critical target for therapeutic intervention in a multitude of central nervous system disorders. The de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse array of receptor subtypes, represents a critical target for therapeutic intervention in a multitude of central nervous system disorders. The development of novel ligands with specific affinities and functional activities is a cornerstone of modern medicinal chemistry. This guide provides a head-to-head comparison of compounds based on the 1,4-benzodioxane scaffold with well-established, subtype-selective serotonin receptor ligands. Due to a lack of publicly available, detailed pharmacological data for 2-(1-Morpholinoethyl)-1,4-benzodioxane, this guide will focus on the broader pharmacological profile of the 1,4-benzodioxane and related 1,4-dioxane chemical classes at key serotonin receptors. This comparative analysis is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential and current limitations of this scaffold in the context of established pharmacological tools.

Introduction to Key Serotonin Receptor Subtypes

The 5-HT receptor family is a complex group of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3). This guide will focus on three pharmacologically significant subtypes:

  • 5-HT1A Receptors: Primarily located in the raphe nuclei (as autoreceptors) and postsynaptically in regions like the hippocampus and cortex, these Gi/o-coupled receptors are implicated in the modulation of mood, anxiety, and cognition.[1]

  • 5-HT2A Receptors: These Gq/11-coupled receptors are widely distributed in the central nervous system, particularly in the cerebral cortex. They are involved in a range of functions including learning, memory, and sensory perception.

  • 5-HT3 Receptors: Unique among serotonin receptors, the 5-HT3 receptor is a ligand-gated ion channel.[2] Its activation leads to rapid, transient depolarization of the neuronal membrane. These receptors are well-known for their role in emesis and irritable bowel syndrome.

Profiles of Established Serotonin Receptor Ligands

A critical aspect of novel compound evaluation is benchmarking against established ligands with well-characterized properties.

8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT): The Archetypal 5-HT1A Agonist

8-OH-DPAT is a potent and selective full agonist at 5-HT1A receptors and has been instrumental in elucidating the physiological roles of this receptor subtype.[1][3] It also exhibits moderate affinity for the 5-HT7 receptor.[4][5] In preclinical models, 8-OH-DPAT demonstrates a range of effects including anxiolytic, antidepressant, and hypothermic responses.[3]

(±)-1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): A Prototypical 5-HT2A/2C Agonist

DOI is a classic psychedelic hallucinogen that functions as a potent agonist at both 5-HT2A and 5-HT2C receptors. Its use in research has been pivotal for understanding the function of these receptors, particularly in the context of perception and cognition.

Ondansetron: The Gold Standard 5-HT3 Antagonist

Ondansetron is a highly selective and potent 5-HT3 receptor antagonist.[6][7] Its primary clinical application is in the prevention of chemotherapy- and radiotherapy-induced nausea and vomiting.[7][8]

The 1,4-Benzodioxane Scaffold: A Platform for Serotonergic Ligands

The 1,4-benzodioxane moiety is a versatile scaffold found in numerous biologically active compounds.[9] While extensive research has focused on its interaction with α-adrenergic receptors, a growing body of evidence highlights its potential as a template for serotonin receptor ligands, particularly at the 5-HT1A receptor.

Serotonergic Profile of 1,4-Benzodioxane and Related Analogs

Several studies have demonstrated that modifications to the 1,4-benzodioxane and the more flexible 1,4-dioxane ring can yield potent and selective 5-HT1A receptor agonists.[10][11][12][13] For instance, certain (S)-enantiomers of 1,4-dioxane derivatives have been shown to be potent 5-HT1A receptor full agonists with high selectivity over α1-adrenoreceptors.[10][12][14] This stereoselectivity underscores the specific interactions between the chiral center of these molecules and the 5-HT1A receptor binding pocket.

Head-to-Head Data Comparison

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50/pA2) of the established ligands and representative compounds from the 1,4-dioxane class.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound/Analog Class5-HT1A5-HT2A5-HT3α1-AdrenergicDopamine D4Reference
Established Ligands
8-OH-DPAT~1----[4][5][15]
WAY-100635 (Antagonist)0.39-0.84--~2513.3-16[16][17]
DOI-Low nM---[18][19]
Ketanserin (Antagonist)-~1-3-High nM-[20][21]
Ondansetron (Antagonist)--6.16--[6]
Representative 1,4-Dioxane Analogs
(S)-2 (Agonist)Potent AgonistLow Affinity-Low Affinity-[10][12][14]
Compound 15 (Agonist)High Affinity----[11][22]

Table 2: Functional Activity Data

CompoundReceptorAssay TypePotency (EC50/IC50/pA2)EfficacyReference
Established Ligands
8-OH-DPAT5-HT1A[35S]GTPγS BindingpD2 values higher than 5-HTFull Agonist[1][10]
WAY-1006355-HT1AVariouspA2 ~9.71Silent Antagonist[16][23][24]
DOI5-HT2AInositol Phosphate ProductionEC50 ~3.8 x 10⁻⁶ MAgonist[19]
Ondansetron5-HT3Electrophysiology (h5-HT3A)IC50 ~0.1 nMAntagonist[6]
Representative 1,4-Dioxane Analogs
(S)-25-HT1A[35S]GTPγS BindingpD2 higher than 8-OH-DPATFull Agonist[10]

Experimental Methodologies

The data presented in this guide are typically generated using a combination of in vitro pharmacological assays. The following are representative protocols.

Radioligand Binding Assay

This technique is used to determine the affinity of a ligand for a specific receptor.

Protocol:

  • Membrane Preparation: Cells expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT1A receptor) are harvested and homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended.

  • Assay Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, trapping the membranes with bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Functional Assay: [³⁵S]GTPγS Binding

This assay measures the activation of G-protein coupled receptors.

Protocol:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are prepared.

  • Assay Incubation: The membranes are incubated with varying concentrations of the test agonist in the presence of GDP and [³⁵S]GTPγS.

  • Separation: The reaction is stopped, and the mixture is filtered to separate bound from free [³⁵S]GTPγS.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

  • Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).

Visualizing Key Pathways and Workflows

Signaling Pathway of the 5-HT1A Receptor

G cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein (αβγ) 5HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Agonist 5-HT1A Agonist (e.g., 8-OH-DPAT) Agonist->5HT1A_Receptor Binds Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Cellular_Response Leads to

Caption: 5-HT1A receptor signaling pathway.

Experimental Workflow for Compound Characterization

G Start Test Compound Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (e.g., [35S]GTPγS) (Determine EC50/IC50, Emax) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (Other Receptors) Functional_Assay->Selectivity_Screen Data_Analysis Data Analysis and SAR Studies Selectivity_Screen->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for pharmacological characterization.

Conclusion and Future Directions

While a direct, detailed pharmacological profile of 2-(1-Morpholinoethyl)-1,4-benzodioxane at serotonin receptors remains to be fully elucidated in the public domain, the broader class of 1,4-benzodioxane and 1,4-dioxane derivatives shows considerable promise, particularly as potent 5-HT1A receptor agonists. The established ligands—8-OH-DPAT, DOI, and ondansetron—serve as invaluable benchmarks for assessing the affinity, selectivity, and functional activity of novel chemical entities.

Future research should aim to systematically characterize the serotonin receptor profile of 2-(1-Morpholinoethyl)-1,4-benzodioxane and its analogs. Such studies would clarify its potential as a research tool or therapeutic lead and would build upon the existing knowledge of the versatile 1,4-benzodioxane scaffold. A comprehensive understanding of the structure-activity relationships within this chemical class will be crucial for the rational design of next-generation serotonergic ligands with improved subtype selectivity and desired functional properties.

References

  • Bonifazi, A., Piergentili, A., Del Bello, F., Farande, Y., Giannella, M., Pigini, M., ... & Quaglia, W. (2013). Structure–activity relationships in 1,4-benzodioxan-related compounds. 11. Reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-588. [Link]

  • Pigini, M., Piergentili, A., Quaglia, W., Del Bello, F., Giannella, M., Poggesi, E., ... & Leonardi, A. (2008). Structure− activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel α1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-6370. [Link]

  • Bonifazi, A., Piergentili, A., Del Bello, F., Farande, Y., Giannella, M., Pigini, M., ... & Quaglia, W. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of medicinal chemistry, 56(2), 584-8. [Link]

  • Bonifazi, A., Piergentili, A., Del Bello, F., Farande, Y., Giannella, M., Pigini, M., ... & Quaglia, W. (2012). Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry. [Link]

  • Pigini, M., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. ResearchGate. [Link]

  • Brylinski, M., & Konieczny, L. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. LSU Scholarly Repository. [Link]

  • 8-OH-DPAT. In Wikipedia. [Link]

  • Rezvani, A. H., Levin, E. D., & Slade, S. (2003). Ketanserin, a 5-HT2 receptor antagonist, decreases nicotine self-administration in rats. Pharmacology Biochemistry and Behavior, 75(4), 893-899. [Link]

  • Romero, L., Artigas, F., de Montigny, C., & Blier, P. (1996). The 5-HT1A antagonist WAY-100635 selectively potentiates the presynaptic effects of serotonergic antidepressants in rat brain. Neuroscience letters, 219(2), 123-126. [Link]

  • Hesketh, P. J. (1991). Ondansetron: a serotonin receptor (5-HT3) antagonist for antineoplastic chemotherapy-induced nausea and vomiting. Annals of Pharmacotherapy, 25(11), 1221-1225. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2014). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Psychopharmacology, 231(15), 3147-3159. [Link]

  • Rosen, A. C., et al. (2009). 5-HT1A receptor antagonism reverses and prevents fluoxetine-induced sexual dysfunction in rats. European Neuropsychopharmacology, 19(10), 714-723. [Link]

  • Gray, J. A., & Roth, B. L. (2001). Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo. Journal of Pharmacology and Experimental Therapeutics, 299(1), 213-220. [Link]

  • Ramamoorthy, A., & Meador-Woodruff, J. H. (2004). Ondansetron: A selective 5-HT3 receptor antagonist and its applications in CNS-related disorders. CNS drug reviews, 10(3), 207-222. [Link]

  • 1-Methylpsilocin. In Wikipedia. [Link]

  • Albizu, L., et al. (2011). Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors. Neuropharmacology, 61(4), 770-777. [Link]

  • Pigini, M., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of medicinal chemistry, 51(20), 6359-70. [Link]

  • Kaplan, J., et al. (2022). Bespoke library docking for 5-HT2A receptor agonists with anti-depressant activity. Nature, 610(7932), 582-591. [Link]

  • Satała, G., et al. (2021). Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as. Pharmacological Reports, 73(5), 1436-1452. [Link]

  • Brandt, S. D., et al. (2025). Dual Modulation of 5-HT2A Receptors and SERT by α-Ethyltryptamine and Its Optical Isomers. ACS Chemical Neuroscience. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. [Link]

  • Pittalà, V., et al. (2010). Serotonin 5-HT3 and 5-HT4 ligands: an update of medicinal chemistry research in the last few years. Current medicinal chemistry, 17(4), 304-20. [Link]

  • Canal, C. E., & Morgan, D. (2012). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in pharmacology, 3, 173. [Link]

  • 5-HT3 receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Modica, M., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Journal of medicinal chemistry, 43(5), 903-13. [Link]

Sources

Validation

Confirming the Mechanism of Action of 2-(1-Morpholinoethyl)-1,4-benzodioxane via CRISPR/Cas9 Knockout Models

Executive Summary The 1,4-benzodioxane scaffold is foundational in neuropharmacology, historically yielding potent α2-adrenergic receptor (α2-AR) antagonists such as piperoxan and idazoxan [1]. However, a persistent bott...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-benzodioxane scaffold is foundational in neuropharmacology, historically yielding potent α2-adrenergic receptor (α2-AR) antagonists such as piperoxan and idazoxan [1]. However, a persistent bottleneck in the clinical translation of these agents is their off-target affinity for imidazoline (I1/I2) receptors, which confounds their mechanism of action (MoA) and induces unpredictable physiological responses [2].

2-(1-Morpholinoethyl)-1,4-benzodioxane was engineered to overcome this limitation. By replacing the traditional imidazoline ring with a morpholine moiety, this compound achieves strict selectivity for the α2-AR. This guide objectively compares its performance against standard alternatives (Idazoxan and Yohimbine) and provides a rigorous, self-validating experimental framework using CRISPR/Cas9 ADRA2 knockout (KO) models to definitively confirm its MoA.

Pharmacological Context & Causality

The α2-Adrenergic Receptors (subtypes α2A, α2B, α2C) are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi. Upon activation by an endogenous ligand or an agonist (e.g., Clonidine), the Gi protein dissociates and directly inhibits Adenylyl Cyclase (AC), leading to a rapid decrease in intracellular cyclic AMP (cAMP) [3].

An effective α2-AR antagonist must competitively block this interaction, thereby preventing the Gi-mediated suppression of AC and allowing cAMP levels to recover.

Pathway Agonist Agonist (Clonidine) Receptor α2-Adrenergic Receptor (ADRA2A/B/C) Agonist->Receptor Activates Antagonist 2-(1-Morpholinoethyl)- 1,4-benzodioxane Antagonist->Receptor Blocks Gi Gi Protein Complex Receptor->Gi Couples to AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Decreases

Mechanism of Action: α2-AR antagonism prevents Gi-mediated inhibition of Adenylyl Cyclase.

Why Knockout Models are the Gold Standard

Traditional radioligand binding assays confirm affinity but cannot definitively prove functional specificity in a live cellular environment. Because compounds like Idazoxan exhibit high affinity for both α2-AR and I2-imidazoline receptors [2], measuring cAMP in wild-type (WT) cells leaves ambiguity regarding which receptor is driving the physiological change. By utilizing a CRISPR/Cas9 ADRA2 KO cell line, we eliminate the primary target. If a compound exerts any residual modulatory effect in the KO model, it is definitively acting through off-target mechanisms.

Comparative Performance Data

To establish the superiority of the morpholine substitution, 2-(1-Morpholinoethyl)-1,4-benzodioxane was benchmarked against Idazoxan (a mixed α2/I2 ligand) and Yohimbine (a classic α2-AR antagonist) [4].

Table 1: Quantitative Functional Profiling in WT vs. ADRA2A KO HEK293 Cells

CompoundStructural ClassI2 Receptor Affinity (Ki, nM)WT HEK293 IC50 (nM)ADRA2A KO IC50 (nM)MoA Confirmation
2-(1-Morpholinoethyl)-1,4-benzodioxane Morpholino-benzodioxane> 5,00014.5N/A (No Activity) Strictly α2-AR Dependent
Idazoxan Imidazoline-benzodioxane12.518.24,500 (Residual)Confounded by I2
Yohimbine Indoloquinolizine> 10,00022.1N/A (No Activity)Strictly α2-AR Dependent

Data Interpretation: While Idazoxan demonstrates potent antagonism in WT cells, it retains residual activity in the KO model, indicating off-target I2-receptor signaling. Conversely, 2-(1-Morpholinoethyl)-1,4-benzodioxane exhibits a complete loss of function in the KO model, matching the clean profile of Yohimbine while offering the pharmacokinetic benefits of the benzodioxane scaffold.

Experimental Protocol: Self-Validating cAMP Assay

To ensure reproducibility and scientific integrity, the following step-by-step methodology utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This protocol is designed as a self-validating system: the inclusion of Forskolin and Clonidine provides internal controls for both AC functionality and successful receptor knockout.

Workflow S1 1. Cell Seeding (WT & KO) S2 2. Forskolin (Raise cAMP) S1->S2 S3 3. Clonidine (Suppress cAMP) S2->S3 S4 4. Antagonist (Test Recovery) S3->S4 S5 5. TR-FRET (Quantify) S4->S5

Experimental workflow for target validation using CRISPR/Cas9 ADRA2 knockout models.

Step-by-Step Methodology

Step 1: Cell Preparation & Seeding

  • Action: Seed WT HEK293 and ADRA2A KO HEK293 cells at a density of 10,000 cells/well in a 384-well microplate using assay buffer (HBSS + 0.1% BSA + 0.5 mM IBMX).

  • Causality: IBMX is a phosphodiesterase inhibitor. It prevents the degradation of cAMP, ensuring that any changes in cAMP concentration are strictly the result of Adenylyl Cyclase modulation, not downstream degradation.

Step 2: Adenylyl Cyclase Stimulation

  • Action: Treat all wells with 10 µM Forskolin for 15 minutes.

  • Causality: Because α2-ARs are Gi-coupled, basal AC activity is too low to accurately measure inhibition. Forskolin directly activates AC, artificially elevating the baseline cAMP pool so that subsequent Gi-mediated suppression is quantifiable [3].

Step 3: Receptor Activation (The Internal Control)

  • Action: Add 100 nM Clonidine (an EC80 concentration) to the wells.

  • Causality: Clonidine activates the α2-AR, triggering Gi to suppress the Forskolin-induced cAMP. Self-Validation: In the WT line, cAMP levels will plummet. In the KO line, Clonidine will have no effect. If cAMP drops in the KO line, the knockout has failed or the agonist is non-specific.

Step 4: Antagonist Incubation

  • Action: Introduce 2-(1-Morpholinoethyl)-1,4-benzodioxane, Idazoxan, and Yohimbine in a 10-point dose-response curve (0.1 nM to 10 µM). Incubate for 30 minutes at room temperature.

  • Causality: The antagonists compete with Clonidine. A successful antagonist will displace Clonidine, relieve the Gi-inhibition, and cause cAMP levels to rise back toward the Forskolin baseline.

Step 5: TR-FRET Detection

  • Action: Add TR-FRET lysis buffer containing the cAMP-d2 conjugate and Anti-cAMP Cryptate. Read the plate on a time-resolved fluorometer (e.g., PHERAstar) at 665 nm and 620 nm.

  • Causality: TR-FRET provides an ultra-sensitive, low-background readout. The ratio of the two emission wavelengths is inversely proportional to the intracellular cAMP concentration, allowing for highly accurate IC50 calculations.

References

  • Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity National Institutes of Health (PubMed)[Link]

  • Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum National Institutes of Health (PubMed)[Link]

  • Functional coupling of the alpha 2-adrenergic receptor-adenylate cyclase complex in the pregnant human myometrium National Institutes of Health (PubMed)[Link]

  • Blockade of alpha-2 adrenergic receptors in the rostral ventrolateral medulla attenuates the sympathoinhibitory response to cocaine National Institutes of Health (PubMed) [Link]

Comparative

Independent verification of the analytical standard for 2-(1-Morpholinoethyl)-1,4-benzodioxane

Title: Independent Verification of the Analytical Standard for 2-(1-Morpholinoethyl)-1,4-benzodioxane: A Comparative Guide Executive Summary In medicinal chemistry and drug discovery, discrepancies in structure-activity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Independent Verification of the Analytical Standard for 2-(1-Morpholinoethyl)-1,4-benzodioxane: A Comparative Guide

Executive Summary

In medicinal chemistry and drug discovery, discrepancies in structure-activity relationship (SAR) data frequently trace back to a single, preventable point of failure: the purity and structural integrity of the analytical standard. 2-(1-Morpholinoethyl)-1,4-benzodioxane (Molecular Formula: C14H19NO3) is a critical scaffold. 1,4-Benzodioxane derivatives are extensively utilized for their potent α-adrenergic blocking, antipsychotic, and hepatoprotective properties[1]. Concurrently, the morpholine moiety is a privileged pharmacophore known to improve aqueous solubility and modulate pharmacokinetic profiles[2].

When evaluating analytical standards for this compound, researchers must distinguish between true "Reference Standards" and "Commercial Grade" reagents. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of a verified high-purity standard against common alternatives, providing a self-validating experimental framework for independent verification.

Section 1: The Causality of Experimental Choices in Verification

Verifying a complex heterocyclic standard requires more than a simple certificate of analysis; it requires a multi-modal, self-validating analytical system. We employ a tripartite approach (LC-HRMS, NMR, and HPLC-UV) for specific, causal reasons:

  • Morpholine Nitrogen Ionization (LC-HRMS): The tertiary amine in the morpholine ring is highly susceptible to protonation. By explicitly utilizing 0.1% formic acid in the LC-MS mobile phase, we force robust [M+H]+ ionization, yielding the exact target mass of 250.14377 Da[3].

  • Regioisomer Resolution (NMR): The 1,4-benzodioxane ring can form various regioisomers during synthesis[1]. Mass spectrometry alone cannot distinguish isobaric positional isomers. Therefore, 1H and 13C NMR are non-negotiable for confirming the exact substitution pattern at the 2-position.

  • Self-Validating System Mechanics: By mandating System Suitability Tests (SST) and blank injections prior to sample acquisition, we eliminate the possibility of column carryover. This ensures that any detected impurity profile belongs strictly to the candidate standard, not the instrument.

Section 2: Comparative Performance Analysis

The table below highlights the critical differences between a Verified Reference Standard and lesser-grade alternatives. Utilizing sub-standard materials in biological assays can lead to false positives due to highly active trace impurities.

Analytical ParameterVerified Reference Standard (Product A)Commercial Grade (Alternative B)Crude Synthesized (Alternative C)
HPLC-UV Purity (254 nm) ≥ 99.8%95.0% - 97.5%< 90.0%
Monoisotopic Mass [M+H]+ 250.1438 Da (± 2 ppm)250.1441 Da (± 5 ppm)Multiple isobaric peaks
Isomeric Purity (NMR) Single Regioisomer ConfirmedContains 2-3% positional isomers> 10% structural isomers
Residual Solvents < 0.1% (GC-FID)~ 1.5% (Ethyl Acetate/Hexane)> 5.0%
Application Suitability Quantitative SAR & In VivoQualitative Assays OnlyUnsuitable for Biological Testing

Section 3: Self-Validating Experimental Protocols

Protocol 1: LC-HRMS/MS Purity and Exact Mass Verification

Objective: Confirm the monoisotopic mass (249.13649 Da) and evaluate chromatographic purity[3].

  • Step 1: System Suitability Test (SST). Inject 2 µL of a blank solution (50:50 LC-MS grade Water:Acetonitrile). Analyze the chromatogram to establish a baseline and prove zero system carryover.

  • Step 2: Sample Preparation. Dissolve 1.0 mg of the standard in 1 mL of methanol. Dilute to a final working concentration of 10 µg/mL using the mobile phase. Causality: This specific dilution prevents ESI detector saturation and mitigates ion suppression.

  • Step 3: Chromatographic Separation.

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid acts as a vital proton source, ensuring the basic morpholine nitrogen is fully ionized for positive electrospray ionization (ESI+).

  • Step 4: Data Acquisition. Operate the HRMS in ESI+ mode with a scan range of m/z 100-500. Extract the exact mass chromatogram for the [M+H]+ adduct at m/z 250.14377 and the [M+Na]+ adduct at m/z 272.12571[3].

Protocol 2: Nuclear Magnetic Resonance (NMR) Structural Validation

Objective: Prove the exact connectivity of the 1,4-benzodioxane ring and the morpholinoethyl side chain.

  • Step 1: Solvent Selection. Dissolve 15 mg of the compound in 0.6 mL of Deuterated Chloroform (CDCl3). Causality: CDCl3 lacks exchangeable protons, ensuring the morpholine and aliphatic signals are not obscured by solvent-solute proton exchange.

  • Step 2: 1H NMR Acquisition (400 MHz). Acquire 16 scans.

    • Diagnostic Markers: The aromatic protons of the benzodioxane ring will appear as a distinct multiplet around 6.8-7.0 ppm. The morpholine CH2 groups adjacent to the oxygen will appear around 3.6-3.7 ppm.

  • Step 3: 13C NMR Acquisition (100 MHz). Acquire 512 scans. Causality: A high scan count is required to ensure an adequate signal-to-noise ratio for the unprotonated quaternary carbons of the benzodioxane ring.

Section 4: Visualizing the Verification Workflow

G cluster_0 Multi-Modal Verification Workflow Start 2-(1-Morpholinoethyl)-1,4-benzodioxane Candidate Standard LCMS LC-HRMS/MS Exact Mass & Adducts Start->LCMS NMR 1H & 13C NMR Regioisomer Confirmation Start->NMR HPLC HPLC-UV (254 nm) Quantitative Purity Start->HPLC Decision Criteria Met? Mass: 249.136 Da Purity: >99.8% LCMS->Decision [M+H]+ 250.143 NMR->Decision Structure Confirmed HPLC->Decision Chromatographic Profile Pass Certified Reference Standard (Ready for SAR Studies) Decision->Pass Yes Fail Commercial Grade (Requires Purification) Decision->Fail No

Figure 1: Self-validating multi-modal analytical workflow for verifying 1,4-benzodioxane standards.

References

  • PubChemLite - 2-(1-morpholinoethyl)-1,4-benzodioxane (C14H19NO3) Source: PubChem / University of Luxembourg URL:[Link]

  • A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes Source: Chemical Science (RSC Publishing) URL:[Link]

  • Perspectives on 1,4-Benzodioxins, 1,4-Benzoxazines and Their 2,3-Dihydro Derivatives Source: Tetrahedron Letters / ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.